N-Methyl-4-nitrophenethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-6-8-2-4-9(5-3-8)11(12)13;/h2-5,10H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJDSNZOPPZCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584899 | |
| Record name | N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166943-39-1 | |
| Record name | Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166943-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-4-nitrophenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-methyl-2-(4-nitrophenyl)etnylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and structured format to support research and development activities.
Compound Overview
This compound is an organic compound with the chemical formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol .[1] It is recognized for its role as a building block in the preparation of more complex molecules, including small molecule inhibitors of CDC25 phosphatases, which are targets in cancer therapy.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 166943-39-1 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 216.66 g/mol | [1] |
| Melting Point | 222-227 °C | [2] |
| Boiling Point | 335.8 °C at 760 mmHg | [2] |
| Flash Point | 156.9 °C | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the N-methylation of its precursor, 4-nitrophenethylamine. A well-established and efficient method for this transformation is the Eschweiler-Clarke reaction.[3][4] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent, offering a direct and high-yielding pathway to the desired N-methylated product while avoiding the formation of quaternary ammonium salts.[3]
An alternative approach involves a simplified Eschweiler-Clarke reaction where formaldehyde acts as both the carbon source and the reducing agent in the absence of acidic additives, which can be beneficial for substrates with acid-sensitive functional groups.[5]
Below is a logical workflow for the synthesis based on the Eschweiler-Clarke reaction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Eschweiler-Clarke Methylation
This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Nitrophenethylamine hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Preparation of the Free Base:
-
Dissolve 4-nitrophenethylamine hydrochloride in a minimum amount of deionized water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide with stirring until the pH is basic (pH > 10), leading to the precipitation of the free base, 4-nitrophenethylamine.
-
Extract the free base into an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-nitrophenethylamine.
-
-
N-Methylation Reaction:
-
To the crude 4-nitrophenethylamine, add an excess of formic acid and formaldehyde.[3] Typically, a molar ratio of at least 2:1 of both formic acid and formaldehyde to the amine is used for exhaustive methylation of a primary amine.[4]
-
Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete (monitor by TLC or GC-MS).[3] The reaction is driven by the evolution of carbon dioxide.
-
-
Workup and Purification:
-
After cooling, make the reaction mixture basic by the careful addition of a sodium hydroxide solution.
-
Extract the N-methylated product into a suitable organic solvent.
-
Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure. The crude N-methyl-4-nitrophenethylamine may be purified by vacuum distillation or column chromatography.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Characterization of this compound
Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectral data of its precursor, 4-nitrophenethylamine hydrochloride, and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (AA'BB' system, two doublets, ~7.5-8.2 ppm), ethyl chain protons (two triplets, ~2.8-3.2 ppm), and a singlet for the N-methyl group (~2.5-2.7 ppm). The presence of the hydrochloride salt will cause a downfield shift of the protons alpha to the nitrogen. |
| ¹³C NMR | Aromatic carbons, including the carbon bearing the nitro group (~147 ppm) and the ipso-carbon (~145 ppm). Aliphatic carbons of the ethyl chain and the N-methyl carbon (~35-55 ppm). |
| FTIR (cm⁻¹) | N-H stretch (for the hydrochloride salt, broad band ~2400-2800 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 and ~1345 cm⁻¹), and aromatic C=C stretches (~1600, 1450 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) for the free base (N-Methyl-4-nitrophenethylamine, m/z = 180.09). Common fragmentation patterns would include cleavage of the benzylic C-C bond. |
The following diagram illustrates the relationship between the compound's structure and its expected characterization data.
Caption: Relationship between structure and analytical characterization.
Conclusion
References
- 1. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 166943-39-1,this compound | lookchem [lookchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
An In-depth Technical Guide to CAS No. 166943-39-1 (N-Methyl-4-nitrophenethylamine hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the compound identified by CAS number 166943-39-1. The information is compiled for use in research, chemical synthesis, and drug development contexts.
Chemical Identity and Structure
The compound with CAS number 166943-39-1 is known as N-Methyl-4-nitrophenethylamine hydrochloride.[1][2][3] Its IUPAC name is N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride.[4] This compound is classified as an organic building block and an amine salt, valued as a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1]
The structure is characterized by a phenethylamine backbone substituted with a nitro group at the para-position of the phenyl ring and a methyl group on the amine nitrogen. It is supplied as a hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 166943-39-1[1][2][3][5] |
| IUPAC Name | N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride[4] |
| Molecular Formula | C₉H₁₃ClN₂O₂ or C₉H₁₂N₂O₂ · HCl[1][2][3] |
| Molecular Weight | 216.66 g/mol [1][2][3][5] |
| Synonyms | N-Methyl-2-(4-nitrophenyl)ethylamine hydrochloride, N-(4-Nitrophenethyl)-N-methylamine Hydrochloride[1][2][5][6] |
| InChI | 1S/C9H12N2O2.ClH/c1-10-7-6-8-2-4-9(5-3-8)11(12)13;/h2-5,10H,6-7H2,1H3;1H[4][6] |
| InChIKey | VGJDSNZOPPZCTB-UHFFFAOYSA-N[4][7] |
| SMILES | CNCCC1=CC=C(--INVALID-LINK--[O-])C=C1.Cl[2][6] |
Physicochemical Properties
This compound is an off-white to pale yellow crystalline powder.[5] Its physicochemical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 208-227 °C[1][5] |
| Boiling Point | 335.8 °C at 760 mmHg[1] |
| Flash Point | 156.9 °C[1] |
| Solubility | Soluble in DMSO, Methanol, and Water; slightly soluble in Ethyl Acetate[1][5] |
| Storage | Store at room temperature or 2-8°C in a dry, dark, and sealed environment[1][2][5] |
| Vapor Pressure | 8.36E-05 mmHg at 25°C[1] |
Quality and Purity Specifications
Commercially available this compound often meets high purity standards suitable for pharmaceutical intermediate manufacturing.
Table 3: Representative Quality Standards
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.5%[5] |
| Water Content (Karl Fischer) | ≤1.0%[5] |
| Residual Solvents | <0.5% (ICH Q3C compliant)[5] |
| Heavy Metals | <10 ppm[5] |
Applications in Synthesis
This compound is primarily utilized as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs).[5] Its key application lies in its role as a reactant for preparing small molecule inhibitors of CDC25 phosphatases.[1][8] These inhibitors are significant in drug development, particularly for targeting cell cycle regulation in cancer research.[1]
The logical workflow for its use in pharmaceutical development is illustrated below.
Caption: Synthetic workflow of CAS 166943-39-1.
The chemical structure, containing reactive amine and nitro functional groups, makes it a suitable building block for constructing more complex molecules.
Caption: Structure-function relationship of CAS 166943-39-1.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound or its specific downstream reactions are not extensively documented in publicly available literature. Manufacturers note the use of advanced synthesis techniques such as continuous flow chemistry for hazardous reactions like nitration and capabilities for high-pressure and high-temperature synthesis, which may be employed in its production.[5]
For its application, such as the synthesis of CDC25 phosphatase inhibitors, researchers would typically develop a custom multi-step synthesis route starting with this intermediate. This would likely involve reactions targeting the amine for amide bond formation or the nitro group for reduction to an aniline, followed by further elaboration.
Safety and Handling
While comprehensive hazard data is limited, this compound should be handled with standard laboratory precautions. It is classified as an irritant.[4]
-
Personal Protective Equipment (PPE): Use of eye shields, gloves, and a type N95 dust mask is recommended.
-
Handling: Avoid creating dust. Moisture-sensitive material; maintain an inert atmosphere during transfer if necessary.[5]
-
Storage Class: Combustible Solid (Storage Class 11).[9]
-
Safety Statements: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).[1]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
References
- 1. Cas 166943-39-1,this compound | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride [lgcstandards.com]
- 7. 166943-39-1[N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride]- Acmec Biochemical [acmec.com.cn]
- 8. This compound | 166943-39-1 [chemicalbook.com]
- 9. N-メチル-4-ニトロフェネチルアミン 塩酸塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
N-Methyl-4-nitrophenethylamine Hydrochloride: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-Methyl-4-nitrophenethylamine hydrochloride (CAS RN: 166943-39-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's physicochemical properties for its effective use in research and manufacturing.
Core Physicochemical Properties
This compound is an organic compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol .[1] It is recognized for its role as a reactant in the preparation of small molecule CDC25 phosphatase inhibitors, which are significant in the development of targeted cancer therapies.[2][3]
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, qualitative data from available chemical literature indicates its solubility in polar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
This table will be updated as more quantitative data becomes available.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Shaking incubator or orbital shaker capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.
-
Application in Drug Development: Synthesis of CDC25 Phosphatase Inhibitors
This compound serves as a crucial building block in the synthesis of CDC25 phosphatase inhibitors.[2][3] These inhibitors are a class of compounds that target the CDC25 phosphatases, enzymes that play a key role in cell cycle progression. Overexpression of CDC25 phosphatases is observed in various cancers, making them an attractive target for anticancer drug development.
Below is a generalized workflow illustrating the role of this compound in the synthesis of a potential CDC25 phosphatase inhibitor.
Caption: Synthetic workflow for a CDC25 phosphatase inhibitor.
This diagram illustrates a potential synthetic route where this compound is first coupled with another molecule. Subsequent chemical transformations, such as the reduction of the nitro group and possible further modifications, lead to the final active pharmaceutical ingredient.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated, its qualitative solubility in polar organic solvents like DMSO and methanol is established. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility values in various solvents, which is critical for its application in the synthesis of pharmaceutical compounds, notably CDC25 phosphatase inhibitors. Further research into the solubility and other physicochemical properties of this compound will be beneficial for its continued use in drug discovery and development.
References
An In-Depth Technical Guide to the Potential Research Applications of N-Methyl-4-nitrophenethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-nitrophenethylamine hydrochloride is a chemical intermediate with significant potential in the field of drug discovery and development. Its primary application lies in its use as a precursor for the synthesis of small molecule inhibitors targeting cell division cycle 25 (CDC25) phosphatases, a family of enzymes implicated in various forms of cancer. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of this compound, with a focus on its role in the development of novel anti-cancer therapeutics. Detailed experimental protocols, data presentation, and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research in this promising area.
Introduction
This compound is an organic compound that has garnered interest within the medicinal chemistry community as a versatile building block for the synthesis of biologically active molecules.[1] While the compound itself has not been extensively studied for direct pharmacological activity, its utility as a reactant in the preparation of targeted therapeutics is noteworthy. Specifically, it serves as a key starting material for the synthesis of small molecule inhibitors of CDC25 phosphatases.[1][2]
The CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C) are crucial regulators of the cell cycle. They function by dephosphorylating and activating cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression.[3] Overexpression of CDC25 phosphatases has been observed in a wide range of human cancers, making them attractive targets for the development of novel anti-cancer agents.[4][5][6][7] Inhibition of CDC25 phosphatases can lead to cell cycle arrest and apoptosis in cancer cells.
This guide will delve into the technical aspects of utilizing this compound in a research setting, providing the necessary information for its synthesis, characterization, and application in the generation of potential therapeutic agents.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for proper handling, storage, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 216.66 g/mol | [1][8] |
| CAS Number | 166943-39-1 | [1] |
| Melting Point | 222-227 °C | [1] |
| Boiling Point | 335.8 °C at 760 mmHg | [1] |
| Flash Point | 156.9 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Appearance | Not specified | |
| Vapor Pressure | 8.36E-05 mmHg at 25°C | [1] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement | Reference |
| May cause an allergic skin reaction (H317) | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse. Dispose of contents/container to an approved waste disposal plant. | [8] |
Potential Research Application: Synthesis of CDC25 Phosphatase Inhibitors
The primary documented research application of this compound is as a synthetic intermediate for the preparation of CDC25 phosphatase inhibitors.[1][2] The general strategy involves the chemical modification of the this compound backbone to generate compounds with the desired inhibitory activity. A plausible synthetic route involves the reduction of the nitro group to an amine, followed by the formation of a urea or amide linkage with a suitable aromatic or heterocyclic moiety.
Proposed Synthetic Scheme
A representative, though not explicitly cited, synthetic pathway to generate a library of potential CDC25 inhibitors from this compound is outlined below. This scheme is based on common organic synthesis methodologies for the preparation of N,N'-disubstituted ureas, a class of compounds known to exhibit CDC25 inhibitory activity.
Caption: Proposed synthesis of a CDC25 inhibitor.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key transformations in the proposed synthetic scheme.
Protocol 1: Reduction of the Nitro Group to an Amine
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH), Ethyl acetate, Magnesium sulfate (MgSO₄).
-
Procedure: a. Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. b. Add Tin(II) chloride dihydrate (5 equivalents) to the solution. c. Slowly add concentrated hydrochloric acid and heat the reaction mixture to reflux for 3-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-4-aminophenethylamine. h. Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Aryl-N'-(4-(methylamino)phenethyl)urea
-
Materials: N-Methyl-4-aminophenethylamine, a substituted Aryl isocyanate, dry Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure: a. Dissolve N-Methyl-4-aminophenethylamine (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add triethylamine (1.2 equivalents) to the solution. c. Slowly add the substituted aryl isocyanate (1.1 equivalents) dropwise at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by TLC. f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield the desired N-Aryl-N'-(4-(methylamino)phenethyl)urea.
Biological Context: The CDC25 Phosphatase Signaling Pathway
Understanding the biological context in which the synthesized inhibitors will be tested is crucial. The CDC25 phosphatases are key positive regulators of the cell cycle.
Caption: CDC25 phosphatases in cell cycle regulation.
Experimental Workflow for Inhibitor Screening
Once a library of compounds has been synthesized from this compound, a systematic workflow is required to evaluate their potential as CDC25 inhibitors.
Caption: Workflow for CDC25 inhibitor screening.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of potential anti-cancer agents, specifically inhibitors of CDC25 phosphatases. This guide has provided a comprehensive overview of its properties, a plausible synthetic route for its utilization, and the biological rationale for targeting the CDC25 family of enzymes. The detailed protocols and workflow diagrams are intended to serve as a practical resource for researchers in the field of drug discovery. Further investigation into the synthesis and biological evaluation of novel compounds derived from this compound is warranted and holds promise for the development of new cancer therapies.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 166943-39-1 [chemicalbook.com]
- 3. Cdc25 - Wikipedia [en.wikipedia.org]
- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Naphthylphenylketone and Naphthylphenylamine Derivatives as Cell Division Cycle 25B (CDC25B) Phosphatase Inhibitors: Design, Synthesis, Inhibition Mechanism, and in Vitro Efficacy against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of N-Methyl-4-nitrophenethylamine Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-nitrophenethylamine hydrochloride has emerged as a pivotal chemical intermediate in the landscape of contemporary drug discovery and development. Its unique structural features, comprising a nitrophenethylamine backbone with a secondary amine, render it a versatile building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its instrumental role in the development of targeted therapeutics, including inhibitors of the cell division cycle 25 (CDC25) phosphatases and the antiarrhythmic agent, Dofetilide.
Chemical and Physical Properties
This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 166943-39-1 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ · HCl | |
| Molecular Weight | 216.66 g/mol | [2] |
| Appearance | Data not available | [1] |
| Melting Point | 222-227 °C | [1] |
| Boiling Point | 335.8 °C at 760 mmHg | [1] |
| Flash Point | 156.9 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Synthesis of this compound
A robust and scalable synthesis of this compound has been developed, primarily driven by its importance as a key intermediate in the manufacturing of the pharmaceutical agent Dofetilide. The synthetic route typically involves a multi-step process, which is detailed in the experimental protocol below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established synthesis of this compound as a key intermediate for Dofetilide.
Step 1: Protection of 2-(4-Nitrophenyl)ethanamine
-
To a mixture of 2-(4-Nitrophenyl)ethanamine hydrochloride and a suitable solvent (e.g., toluene), add a base such as triethylamine at room temperature (25-30°C).
-
Stir the mixture to ensure homogeneity.
-
Cool the reaction mixture to 5-10°C.
-
Slowly add a protecting group reagent, such as p-toluenesulfonyl chloride, in portions while maintaining the temperature.
-
After the addition is complete, continue stirring and allow the reaction to proceed to completion.
-
Upon completion, the protected intermediate, 4-Methyl-N-(4-nitrophenethyl)benzenesulfonamide, can be isolated by filtration and washing.
Step 2: N-Methylation
-
To a mixture of the protected intermediate from Step 1 and a suitable solvent (e.g., ethyl acetate), add a base such as potassium carbonate at room temperature (25-30°C).
-
Stir the mixture.
-
Slowly add a methylating agent, such as dimethyl sulfate, to the reaction mixture at room temperature.
-
Heat the reaction mixture to 45-50°C and stir until the reaction is complete.
-
The N-methylated product, N,4-Dimethyl-N-(4-nitrophenethyl)benzenesulfonamide, can be isolated after an appropriate work-up procedure.
Step 3: Deprotection to Yield this compound
-
To pre-cooled aqueous sulfuric acid (0-5°C), add the N-methylated intermediate from Step 2.
-
Heat the reaction mixture to 105-110°C and stir to effect deprotection.
-
Cool the reaction mixture to 0-5°C and add water.
-
Basify the mixture with an aqueous sodium hydroxide solution at 0-5°C, then allow it to warm to room temperature.
-
The free base, N-methyl-2-(4-nitrophenyl)ethanamine, can be extracted and subsequently treated with a solution of HCl in a suitable solvent (e.g., ethyl acetate) to precipitate the desired product, N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride.
-
The final product can be isolated by filtration, washed, and dried.
Applications in Drug Discovery
The utility of this compound as a chemical intermediate is underscored by its application in the synthesis of molecules targeting critical biological pathways.
Intermediate in the Synthesis of Dofetilide
This compound is a crucial building block in the synthesis of Dofetilide, a class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats. The synthesis involves the reaction of the secondary amine of N-Methyl-4-nitrophenethylamine with another key intermediate to construct the final drug molecule.
Caption: Synthesis pathway of this compound and its use in Dofetilide synthesis.
Precursor for CDC25 Phosphatase Inhibitors
This compound is a valuable reactant in the preparation of small molecule inhibitors of CDC25 phosphatases.[1][3] These enzymes are key regulators of the cell cycle, and their overexpression is linked to various cancers, making them a promising target for anticancer drug development. The phenethylamine moiety can be incorporated into various scaffolds to generate potent and selective CDC25 inhibitors.
The general workflow for utilizing this intermediate in the discovery of CDC25 inhibitors often involves the following conceptual steps:
Caption: Conceptual workflow for the discovery of CDC25 phosphatase inhibitors.
The core reaction in the synthesis of many CDC25 inhibitors involves the nucleophilic addition of the secondary amine of N-Methyl-4-nitrophenethylamine to an electrophilic center on a scaffold, often a quinone or a related structure. The nitro group can then be further modified, for instance, by reduction to an amine, to explore the structure-activity relationship.
The CDC25 Phosphatase Signaling Pathway
CDC25 phosphatases (A, B, and C) are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDC25 phosphatases, the cell cycle can be arrested, leading to the inhibition of cancer cell proliferation.
References
Spectroscopic and Physicochemical Profile of N-Methyl-4-nitrophenethylamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for N-Methyl-4-nitrophenethylamine hydrochloride. Due to the limited availability of experimentally-derived spectroscopic data for this specific compound in public databases, this guide leverages data from its close structural analog, 4-nitrophenethylamine hydrochloride, to predict and contextualize its spectral characteristics. All predicted data is based on established principles of spectroscopic interpretation and comparison with known compounds.
Physicochemical Properties
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂O₂ | PubChem |
| Molecular Weight | 216.66 g/mol | PubChem[2] |
| CAS Number | 166943-39-1 | PubChem[2] |
| Melting Point | 222-227 °C | LookChem[1] |
| Solubility | Soluble in DMSO and Methanol | LookChem[1] |
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. Where experimental data is not available, data from the closely related compound 4-nitrophenethylamine hydrochloride is provided for reference, with annotations to indicate predicted shifts for the N-methylated target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for identifying the hydrogen environments in the molecule. The expected chemical shifts for this compound are detailed below, with reference data from its non-methylated analog.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Reference ¹H NMR Data (4-nitrophenethylamine HCl in d₆-DMSO) |
| ~8.18 | Doublet | 2H | Aromatic (ortho to NO₂) | 8.18 (d, J=8.4 Hz) |
| ~7.56 | Doublet | 2H | Aromatic (meta to NO₂) | 7.56 (d, J=8.4 Hz) |
| ~3.2-3.4 | Triplet | 2H | -CH₂-N | 3.07 (br s) |
| ~3.0-3.2 | Triplet | 2H | Ar-CH₂- | 3.07 (br s) |
| ~2.6-2.8 | Singlet | 3H | N-CH₃ | Not Applicable |
| ~9.0-9.5 | Broad Singlet | 2H | NH₂⁺ | 8.17-8.19 (embedded peaks for NH₃⁺) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~147 | Aromatic C-NO₂ |
| ~145 | Aromatic C-CH₂ |
| ~130 | Aromatic CH (ortho to NO₂) |
| ~124 | Aromatic CH (meta to NO₂) |
| ~52 | -CH₂-N |
| ~34 | N-CH₃ |
| ~33 | Ar-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Reference IR Data (4-nitrophenethylamine HCl, KBr pellet) |
| ~3000-2700 | Broad, Strong | N-H stretch (secondary ammonium salt) | 2956, 2911 |
| ~1598, 1490 | Medium-Strong | Aromatic C=C stretch | 1608, 1598 |
| ~1520 | Strong | Asymmetric NO₂ stretch | 1524 |
| ~1345 | Strong | Symmetric NO₂ stretch | 1345 |
| ~850 | Strong | C-H out-of-plane bend (para-disubstituted benzene) | 856 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z (Predicted) | Interpretation |
| 180 | [M]⁺, Molecular ion of the free base |
| 134 | [M - NO₂]⁺ |
| 44 | [CH₂=NHCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans is typically required (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate a potential synthetic workflow for this compound and a general workflow for its spectroscopic analysis.
References
An In-depth Technical Guide to N-Methyl-4-nitrophenethylamine hydrochloride: Safety, Handling, and Material Safety Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Material Safety Data Sheet (MSDS) provided by a certified supplier. The toxicological and ecological properties of N-Methyl-4-nitrophenethylamine hydrochloride have not been fully investigated. All laboratory work should be conducted by trained professionals in a well-equipped and ventilated facility, adhering to all applicable safety regulations.
Introduction
This compound is a chemical compound used as an intermediate in the synthesis of various pharmaceutical and research chemicals.[1] Its molecular structure features a nitrophenyl group attached to an N-methylated ethylamine chain, with the amine functional group protonated as a hydrochloride salt. This guide provides a consolidated overview of its known safety, handling, and material safety data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | N-Methyl-2-(4-nitrophenyl)ethylamine hydrochloride, Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | [2] |
| CAS Number | 166943-39-1 | |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 216.66 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 222-227 °C | [1] |
| Boiling Point | 335.8 °C at 760 mmHg | [1] |
| Flash Point | 156.9 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Safety and Hazard Information
The primary known hazard associated with this compound is its potential to cause skin sensitization.[2]
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Source: European Chemicals Agency (ECHA) C&L Inventory[2]
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: PubChem[2]
Toxicological and Ecological Data
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[4]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke when handling this substance.
-
Wash hands thoroughly after handling.[6]
Storage
-
Keep the container tightly closed.[6]
-
Store in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles or glasses. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher for handling powders. |
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[4]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[4]
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service for proper disposal.
Experimental Protocols
Disclaimer: This is a representative procedure and has not been specifically validated for the synthesis of this compound. Appropriate modifications and safety precautions are necessary.
Generalized Synthesis of a Substituted Phenethylamine Hydrochloride
This procedure outlines the nitration of a phenethylamine precursor followed by hydrochloride salt formation.
Materials:
-
Phenethylamine precursor
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Diethyl ether
-
Hydrochloric acid (1M solution)
-
Ice bath
-
Standard laboratory glassware and equipment
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, slowly add the phenethylamine precursor to a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the reaction temperature at 0°C and stir until the reaction is complete (monitor by TLC).
-
Slowly pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by the slow addition of a sodium hydroxide solution until the pH is approximately 10.
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic extracts with a 1M hydrochloric acid solution.
-
Separate the aqueous layer and remove the water under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent to obtain the purified 4-nitrophenethylamine hydrochloride.[7]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Laboratory Handling Workflow
Caption: A generalized workflow for handling chemical reagents in a laboratory setting.
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of a substituted phenethylamine hydrochloride.
References
- 1. Cas 166943-39-1,this compound | lookchem [lookchem.com]
- 2. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Methyl-4-nitrophenethylamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-nitrophenethylamine hydrochloride is a substituted phenethylamine derivative recognized primarily for its role as a key intermediate in the synthesis of pharmacologically active compounds, most notably small molecule inhibitors of Cell Division Cycle 25 (CDC25) phosphatases. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical and physical properties, a detailed plausible synthesis protocol, and its established application in the development of potential cancer therapeutics. While the direct biological activity and a detailed historical account of its discovery remain largely undocumented in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development efforts.
Introduction
Substituted phenethylamines represent a broad class of compounds with diverse pharmacological activities. This compound, a member of this class, has emerged as a valuable building block in medicinal chemistry. Its significance is intrinsically linked to the development of inhibitors targeting the CDC25 family of dual-specificity protein phosphatases (CDC25A, CDC25B, and CDC25C). These enzymes are critical regulators of the cell cycle, and their overexpression is implicated in various human cancers, making them attractive targets for anticancer drug design.[1][2] Derivatives of this compound have shown promise as CDC25 phosphatase inhibitors, underscoring the importance of understanding the synthesis and properties of this precursor molecule.[3]
This guide aims to provide a detailed technical resource for researchers, summarizing the known properties of this compound, proposing a detailed experimental protocol for its synthesis based on established chemical transformations, and contextualizing its application within the broader field of drug discovery.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 166943-39-1 | [3] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 216.66 g/mol | [3] |
| Melting Point | 222-227 °C | [3] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Experimental Protocols: Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and efficient synthesis can be proposed based on well-established organic chemistry reactions, particularly the reductive amination of a corresponding aldehyde or the N-alkylation of 4-nitrophenethylamine. The following protocol outlines a reductive amination approach.
3.1. Proposed Synthesis via Reductive Amination
This proposed method involves the reaction of 4-nitrophenylacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the desired N-methyl-4-nitrophenethylamine. The final step involves the formation of the hydrochloride salt.
Materials:
-
4-nitrophenylacetaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
Procedure:
-
Imine Formation and Reduction:
-
To a solution of 4-nitrophenylacetaldehyde (1 equivalent) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
To this mixture, add a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-4-nitrophenethylamine free base.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol or diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
3.2. Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To compare with the literature value.
-
Purity Assessment: By High-Performance Liquid Chromatography (HPLC).
Discovery and History
The initial discovery and detailed historical development of this compound are not well-documented in publicly available scientific literature. It is likely that the compound was first synthesized and characterized in the context of industrial or pharmaceutical research focused on creating libraries of substituted phenethylamines for screening purposes. Its emergence in the literature is primarily as a commercially available starting material or intermediate for the synthesis of more complex molecules, particularly those targeting CDC25 phosphatases. The lack of a clear "discovery" narrative suggests its development was likely driven by its utility as a synthetic building block rather than being the primary subject of foundational research.
Role in Drug Discovery and Biological Context
The principal application of this compound in drug discovery is as a precursor for the synthesis of CDC25 phosphatase inhibitors.[3] The CDC25 phosphatases are key regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs).[1] Overexpression of CDC25s is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] Therefore, inhibiting CDC25 activity is a promising strategy for cancer therapy.
While this compound itself is not reported to be a direct inhibitor of CDC25, its structural motif is incorporated into more complex molecules that exhibit this activity. The phenethylamine backbone provides a scaffold that can be further elaborated to optimize binding to the active site of the CDC25 enzymes.
Visualizations
6.1. Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound via reductive amination.
Caption: Proposed synthetic workflow for this compound.
6.2. CDC25 Phosphatase Signaling Pathway
The diagram below depicts the general role of CDC25 phosphatases in cell cycle progression, which is the target pathway for derivatives of this compound.
Caption: Role of CDC25 phosphatases in cell cycle progression.
Conclusion
References
- 1. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylphenethylamine | High Purity Research Chemical [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Discovery of Novel Naphthylphenylketone and Naphthylphenylamine Derivatives as Cell Division Cycle 25B (CDC25B) Phosphatase Inhibitors: Design, Synthesis, Inhibition Mechanism, and in Vitro Efficacy against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of N-Methyl-4-nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are based on established analytical practices for related phenethylamine compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a precise and widely used technique for determining the purity and concentration of this compound. Commercial suppliers often use HPLC to confirm the purity of their material, typically reporting it as ≥99.0%[1][2]. The following protocol outlines a reverse-phase HPLC method suitable for this purpose.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration within the calibration range using the same diluent as the standards.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient can be optimized, for example:
-
Start with 95% A and 5% B
-
Linearly increase to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV absorbance of the nitro-aromatic chromophore, a wavelength between 254 nm and 280 nm is recommended. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
-
Data Presentation: HPLC Method Performance (Exemplary)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
References
Application Note: HPLC Method Development for N-Methyl-4-nitrophenethylamine Hydrochloride Analysis
Abstract
This application note provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-4-nitrophenethylamine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, including small molecule CDC25 phosphatase inhibitors[1]. The described method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for purity assessment and quality control. The protocol details the initial chromatographic conditions, system suitability testing, and a full validation strategy according to ICH guidelines.
Introduction
This compound (MW: 216.66 g/mol , Formula: C9H13ClN2O2) is a critical building block in pharmaceutical synthesis[1]. Its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. This document outlines a systematic approach to developing a stability-indicating HPLC method, ensuring accurate and precise quantification.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H13ClN2O2 | [1] |
| Molecular Weight | 216.66 g/mol | [1][2][3][4] |
| Melting Point | 222-227 °C | [1] |
| Solubility | Soluble in DMSO and Methanol. | [1] |
| Appearance | Crystalline Powder | - |
While the pKa has not been explicitly found in the literature, the presence of a secondary amine suggests it will be basic. The hydrochloride salt form indicates that the compound will be ionized at lower pH values, which is advantageous for reversed-phase chromatography.
HPLC Method Development
Initial Chromatographic Conditions
Based on a method for the closely related compound 4-nitrophenethylamine hydrochloride, the following initial conditions are proposed[5][6]. The nitro group on the phenyl ring provides a strong chromophore for UV detection. A wavelength of 280 nm is selected as a starting point, which is a common wavelength for aromatic compounds with nitro groups[5][6].
Table 2: Initial HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.
Experimental Protocols
System Suitability Testing (SST)
Before proceeding with method validation, the suitability of the chromatographic system must be established. This is achieved by injecting the standard solution five times and evaluating the parameters listed in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation Protocol
The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
4.2.1. Specificity: The specificity of the method should be evaluated by analyzing a placebo (a mixture of all excipients without the analyte) and by performing forced degradation studies. The analyte peak should be free from interference from any degradation products or placebo components. Forced degradation conditions should include:
-
Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: 105 °C for 24 hours.
-
Photolytic degradation: UV light (254 nm) for 24 hours.
4.2.2. Linearity: The linearity of the method should be determined by analyzing a series of at least five concentrations of the standard solution over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be calculated.
Table 4: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | |
| 75 | |
| 100 | |
| 125 | |
| 150 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
4.2.3. Range: The range of the method is the interval between the upper and lower concentration levels that have been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the linearity study, the range should be established.
4.2.4. Accuracy: The accuracy of the method should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis should be performed in triplicate at each level.
Table 5: Accuracy Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80 | 80 | ||
| 100 | 100 | ||
| 120 | 120 | ||
| Mean % Recovery | 98.0 - 102.0% |
4.2.5. Precision: Precision should be assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the 100% standard solution (100 µg/mL) should be performed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability study should be repeated on a different day by a different analyst using a different instrument.
Table 6: Precision Data
| Precision Level | Parameter | Acceptance Criteria |
| Repeatability | RSD of Peak Area for 6 replicates | ≤ 2.0% |
| Intermediate Precision | RSD of Peak Area between two days/analysts/instruments | ≤ 2.0% |
4.2.6. Robustness: The robustness of the method should be evaluated by deliberately varying key method parameters and observing the effect on the results. The parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should be checked for each condition.
Visualizations
References
Application Note: N-Methylation of 4-Nitrophenethylamine Hydrochloride via Eschweiler-Clarke Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the N-methylation of 4-nitrophenethylamine hydrochloride to yield N,N-dimethyl-4-nitrophenethylamine hydrochloride. The described method utilizes the Eschweiler-Clarke reaction, a classic and efficient procedure for the methylation of primary amines using formic acid and formaldehyde. This reductive amination technique is advantageous as it typically prevents the formation of quaternary ammonium salts. This document outlines the necessary reagents, detailed step-by-step methodology, purification procedures, and analytical characterization of the final product.
Introduction
N-methylated phenethylamines are an important class of compounds in medicinal chemistry and drug development, often exhibiting modified pharmacological profiles compared to their primary amine counterparts. The introduction of methyl groups on the nitrogen atom can influence a molecule's basicity, lipophilicity, and ability to cross the blood-brain barrier, thereby altering its pharmacokinetic and pharmacodynamic properties. The Eschweiler-Clarke reaction is a well-established and reliable one-pot method for the exhaustive methylation of primary and secondary amines.[1][2][3][4][5][6] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, with the liberation of carbon dioxide driving the reaction to completion.[7] This method is particularly suitable for the N-methylation of 4-nitrophenethylamine hydrochloride due to its acidic reaction conditions, which are compatible with the hydrochloride salt of the starting material.
Experimental Protocol
Materials and Equipment
Reagents:
-
4-Nitrophenethylamine hydrochloride (≥98% purity)
-
Formic acid (88-91%)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Methanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard analytical instrumentation (FTIR, NMR, GC-MS)
Procedure
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenethylamine hydrochloride (1.0 eq.).
-
To the flask, add formic acid (excess, e.g., 5-10 eq.).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add formaldehyde solution (excess, e.g., 3-5 eq.) to the reaction mixture.
2. Reaction Execution:
-
Heat the reaction mixture to 80-100°C using a heating mantle.[7][8]
-
Maintain the temperature and continue stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol. The product, being more substituted, should have a higher Rf value than the starting material.
3. Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly and carefully neutralize the excess formic acid by the dropwise addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath. Adjust the pH to >11.
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N,N-dimethyl-4-nitrophenethylamine as a free base.
4. Purification and Salt Formation:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
For purification via recrystallization, dissolve the crude free base in a minimal amount of hot methanol.[9]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolate the purified free base by filtration.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Collect the precipitated N,N-dimethyl-4-nitrophenethylamine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Nitrophenethylamine hydrochloride |
| Molecular Weight | 202.64 g/mol [10] |
| Methylating Agents | Formic Acid, Formaldehyde |
| Product | N,N-Dimethyl-4-nitrophenethylamine hydrochloride |
| Molecular Weight | 216.66 g/mol [11] |
| Reaction Conditions | |
| Temperature | 80-100 °C[7][8] |
| Time | 8-12 hours |
| Purification Method | Recrystallization from Methanol[9] |
| Expected Yield | High (typically >80%)[8] |
Characterization of N,N-Dimethyl-4-nitrophenethylamine hydrochloride
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: The spectra should be consistent with the structure of N,N-dimethyl-4-nitrophenethylamine hydrochloride. Expected signals would include aromatic protons, ethyl chain protons, and N-methyl protons.
-
FTIR Spectroscopy: Characteristic peaks for the nitro group (around 1520 and 1345 cm⁻¹), aromatic C-H, and aliphatic C-H stretching should be observed.
-
GC-MS Analysis: To confirm the molecular weight of the free base and assess purity.
Experimental Workflow
Caption: Experimental workflow for the N-methylation of 4-nitrophenethylamine hydrochloride.
Signaling Pathway Diagram
The Eschweiler-Clarke reaction does not involve a biological signaling pathway. Instead, a diagram illustrating the chemical reaction mechanism is more appropriate.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for a primary amine.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. rsc.org [rsc.org]
- 8. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 10. 4-Nitrophenethylamine HCl | 29968-78-3 | FN33503 [biosynth.com]
- 11. N-methyl-4-nitrophenethylamine hydrochloride | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Large-scale synthesis of N-Methyl-4-nitrophenethylamine hydrochloride
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Synthesizing chemical compounds requires specialized knowledge, equipment, and strict adherence to safety protocols that cannot be adequately conveyed or supervised through this platform. Attempting such procedures without proper training and in a controlled laboratory environment can result in serious harm to oneself and others.
For information on chemical safety, handling hazardous materials, and laboratory best practices, please refer to resources from organizations such as:
-
The American Chemical Society (ACS)
-
The Royal Society of Chemistry (RSC)
-
The Occupational Safety and Health Administration (OSHA)
-
Your institution's Environmental Health and Safety (EHS) department.
Application Notes and Protocols for the Purification of N-Methyl-4-nitrophenethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including small molecule CDC25 phosphatase inhibitors involved in cell cycle regulation[1]. The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the validity of subsequent biological assays. These protocols are designed to guide researchers in obtaining a high-purity compound, free from significant process-related impurities.
Overview of Potential Impurities
The impurity profile of this compound is largely dependent on the synthetic route employed. Common synthetic pathways include the nitration of N-methylphenethylamine or the N-methylation of 4-nitrophenethylamine. Potential impurities may include unreacted starting materials, regioisomers from the nitration reaction, and byproducts from side reactions.
Table 1: Potential Impurities and Their Origin
| Impurity | Chemical Structure | Potential Origin | Reason for Removal |
| N-Methyl-2-nitrophenethylamine | 2-NO₂-C₆H₄-CH₂CH₂NHCH₃ | Nitration of N-methylphenethylamine | Regioisomer; may have different pharmacological activity or toxicity. |
| N-Methylphenethylamine | C₆H₅-CH₂CH₂NHCH₃ | Unreacted starting material | Can interfere with subsequent reaction steps and introduce impurities into the final product. |
| 4-Nitrophenethylamine | 4-NO₂-C₆H₄-CH₂CH₂NH₂ | Unreacted starting material (if starting from this compound) or demethylation byproduct. | Can lead to the formation of undesired N-H containing byproducts in subsequent steps. |
| Dinitrated species | (NO₂)₂-C₆H₃-CH₂CH₂NHCH₃ | Over-nitration during synthesis | Can alter the chemical properties and reactivity of the intermediate. |
| Color-forming bodies | Unsaturated and polymeric compounds | Byproducts of nitration and decomposition[2] | Indicate product degradation and can interfere with analytical characterization and subsequent reactions. |
Purification Workflow
A general workflow for the purification of crude this compound involves a primary purification step, typically recrystallization, followed by thorough drying. An optional aqueous wash can be included before recrystallization if acidic impurities are suspected.
Caption: General purification workflow for N-Methyl-4-nitrophenethylamine HCl.
Experimental Protocols
The following protocols are recommended for the purification of this compound. Safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.
Recrystallization is a highly effective method for purifying solid organic compounds[3]. For amine hydrochlorides and nitro-containing aromatics, alcoholic solvents are often suitable[4][5]. This protocol is adapted from general procedures for similar compounds[6].
Objective: To purify crude this compound by removing soluble and some insoluble impurities.
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Determine the appropriate recrystallization solvent. Methanol or ethanol are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture gently on a hot plate with stirring until it begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield[3]. If colored impurities persist, a small amount of activated carbon can be added, and the hot solution filtered.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
This procedure is useful for removing acidic impurities, such as nitrophenolic compounds, which can form during nitration reactions[7].
Objective: To remove acidic byproducts from the crude product mixture prior to final purification.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. The free base may need to be generated first by treatment with a base and then re-protonated later. Alternatively, if the hydrochloride salt is insoluble in the organic solvent, the free base can be extracted.
-
Extraction: Transfer the organic solution to a separatory funnel.
-
Alkaline Wash: Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup. Separate the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water and then with brine to remove residual water-soluble impurities and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent. To recover the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in an appropriate solvent[8]. The precipitated salt can then be collected by filtration and further purified by recrystallization as described in Protocol 1.
Purity Assessment and Characterization
The purity of the final product should be assessed using a combination of physical and spectroscopic methods.
Table 2: Analytical Methods for Purity Assessment
| Parameter | Method | Expected Result/Value | Reference |
| Appearance | Visual Inspection | Light yellow to yellow-green crystalline powder | [1][6][9] |
| Melting Point | Capillary Melting Point Apparatus | 222-227 °C | [1] |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥99.0% | [8] |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound. | [8] |
| Chloride Content | Argentometric Titration | 99.0-101.0% of theoretical value |
Relevance in Drug Development: Targeting the Cell Cycle
This compound is a precursor for synthesizing inhibitors of CDC25 phosphatases[1]. These enzymes are crucial regulators of the cell cycle, making them attractive targets in cancer therapy. Inhibiting CDC25 phosphatases can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of CDC25 phosphatases in cell cycle progression and its inhibition.
References
- 1. Cas 166943-39-1,this compound | lookchem [lookchem.com]
- 2. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: N-Methyl-4-nitrophenethylamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Methyl-4-nitrophenethylamine hydrochloride as a versatile reactant in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant compounds. Detailed protocols for its synthesis and key transformations are provided, along with data presented in a clear, tabular format.
Chemical Properties and Safety Information
This compound is a stable, crystalline solid at room temperature.[1] Its chemical structure, featuring a secondary amine and a nitroaromatic group, makes it a valuable building block for a variety of chemical transformations.
| Property | Value | Reference |
| CAS Number | 166943-39-1 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 216.66 g/mol | [2] |
| Melting Point | 222-227 °C | [1] |
| Boiling Point | 335.8 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO and Methanol. | [1] |
| Appearance | Not specified, likely a crystalline solid. | |
| Storage | Sealed in a dry place at room temperature. | [1] |
Safety: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of CDC25 Phosphatase Inhibitors
A primary application of this compound is its use as a key intermediate in the synthesis of small molecule inhibitors of Cell Division Cycle 25 (CDC25) phosphatases.[1][3] These enzymes are critical regulators of the cell cycle, and their overexpression is linked to various cancers, making them an attractive target for anticancer drug development. The phenethylamine scaffold of the reactant serves as a core structure for building molecules that can interact with the active site of these phosphatases.
The general synthetic approach involves the elaboration of the amine functionality and subsequent reduction of the nitro group to an amine, which can be further functionalized.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the related compound, 4-nitrophenethylamine hydrochloride, and represents a plausible route.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Phenethylamine
-
Acetic anhydride
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Acetylation: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq). Stir the reaction mixture at room temperature for 2 hours.
-
Nitration: Cool the reaction mixture to 0 °C and slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq), keeping the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-acetyl-4-nitrophenethylamine.
-
Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C and slowly add a solution of N-acetyl-4-nitrophenethylamine (1.0 eq) in the same solvent. After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Quenching and Isolation: Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solid and wash it with ether.
-
Salt Formation: Dry the ethereal solution over anhydrous sodium sulfate and then bubble dry HCl gas through it, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Expected Yield: 60-70% (based on analogous reactions).
Protocol 2: Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a crucial step for further diversification in the synthesis of CDC25 inhibitors.
Reaction Scheme:
Caption: Reduction of the nitro group of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Alternatively: Tin(II) chloride dihydrate (SnCl₂·2H₂O) and Ethanol
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
Procedure (Tin(II) Chloride Reduction):
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress.
-
After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
| Method | Reagents | Solvent | Temperature | Typical Yield |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/Ethanol | Room Temperature | >90% |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 70-85% |
Protocol 3: N-Acylation of the Secondary Amine
This protocol describes the acylation of the secondary amine, a common step in building more complex molecules.
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Coupling agent (if using a carboxylic acid), e.g., HATU, HBTU.
Procedure (using Acyl Chloride):
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride and act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway
The products derived from this compound, particularly CDC25 phosphatase inhibitors, interfere with the cell cycle progression. The following diagram illustrates the general mechanism of action.
Caption: Simplified signaling pathway showing the role of CDC25 phosphatases in cell cycle regulation and the inhibitory action of compounds derived from this compound.
These notes and protocols are intended to guide researchers in the effective use of this compound in their synthetic endeavors, particularly in the exciting field of drug discovery.
References
Application Note: GC-MS Analysis of N-Methyl-4-nitrophenethylamine Following Derivatization with Trifluoroacetic Anhydride (TFAA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable method for the qualitative and quantitative analysis of N-Methyl-4-nitrophenethylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the analyte, a derivatization step is essential for successful GC analysis. The protocol employs trifluoroacetic anhydride (TFAA) to acylate the secondary amine, rendering the molecule more volatile and thermally stable, which improves chromatographic peak shape and sensitivity.[1][2][3] This method is suitable for the analysis of N-Methyl-4-nitrophenethylamine in various sample matrices, providing high specificity and sensitivity.
Principle and Reaction
Gas chromatography requires analytes to be volatile and thermally stable. N-Methyl-4-nitrophenethylamine, particularly in its hydrochloride salt form, does not meet these criteria. Derivatization with Trifluoroacetic Anhydride (TFAA) is an acylation reaction that replaces the active hydrogen on the secondary amine with a trifluoroacetyl group.[4][5][6] This transformation neutralizes the polar N-H bond, significantly increasing the compound's volatility and making it amenable to GC-MS analysis.[3] The resulting trifluoroacetyl derivative is also highly electronegative, which can enhance detection sensitivity.[5]
Reaction Scheme:
-
Reactants: N-Methyl-4-nitrophenethylamine + Trifluoroacetic Anhydride (TFAA)
-
Product: N-trifluoroacetyl-N-Methyl-4-nitrophenethylamine
-
Byproduct: Trifluoroacetic acid (CF₃COOH)
Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound (≥99.0% purity)[7]
-
Derivatizing Reagent: Trifluoroacetic anhydride (TFAA) (≥99% purity)
-
Solvents: Ethyl acetate (GC grade), Methanol (HPLC grade), Pyridine (ACS grade)
-
Internal Standard (IS): Deuterated N-Methyl-4-nitrophenethylamine or a structurally similar compound (e.g., N-Methyldiphenethylamine).
-
Apparatus:
-
Glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
-
Micropipettes
-
GC-MS autosampler vials with inserts
-
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Internal Standard Solution (10 µg/mL): Prepare a 10 µg/mL solution of the chosen internal standard in methanol.
Sample Preparation and Derivatization Protocol
-
Aliquoting: Pipette 100 µL of the working standard solution or sample extract into a screw-capped glass test tube.
-
Internal Standard Addition: Add 50 µL of the 10 µg/mL internal standard solution to each tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the residue is completely dry as moisture can interfere with the derivatization reagent.[6]
-
Derivatization:
-
Reaction Incubation: Tightly cap the tube, vortex for 30 seconds, and heat at 70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.[8]
-
Final Preparation: Cool the tube to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final dried residue in 100 µL of ethyl acetate.
-
Transfer: Vortex briefly and transfer the solution to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Suggested Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MS or equivalent |
| GC Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temp: 100°C, hold for 1 min- Ramp: 20°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Transfer Line Temp. | 285°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 amu |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
Expected Results and Data
The derivatization process yields N-trifluoroacetyl-N-Methyl-4-nitrophenethylamine. The expected retention time and mass spectral data are summarized below.
Quantitative Data Summary
| Analyte | Molecular Weight (Derivatized) | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N-trifluoroacetyl-N-Methyl-4-nitrophenethylamine | 290.22 g/mol | ~9-11 min | 290 | 183 (Base Peak) , 136, 107 |
Note: Retention time is an estimate and will vary based on the specific GC system and conditions.
Mass Spectrum Fragmentation
Upon electron ionization, the derivatized molecule is expected to undergo a characteristic fragmentation pattern dominated by the alpha-cleavage (beta-cleavage relative to the phenyl ring), which is typical for phenethylamines.[9] This cleavage results in the formation of a stable, resonance-stabilized iminium cation, which will likely be the base peak in the mass spectrum.
-
Molecular Ion [M]⁺: m/z 290
-
Base Peak [M-C₇H₆NO₂]⁺: m/z 183 (Resulting from cleavage of the bond between the alpha and beta carbons of the ethylamine chain).
-
Other Fragments: m/z 136 (tropylium-like ion from the nitro-substituted benzyl group), m/z 107.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the derivatization and analysis protocol.
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Conclusion
The described method, utilizing TFAA derivatization, provides a selective and sensitive protocol for the analysis of N-Methyl-4-nitrophenethylamine by GC-MS. This procedure effectively overcomes the challenges associated with the analysis of polar and non-volatile phenethylamines. The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation, making it highly valuable for applications in pharmaceutical research, forensic science, and toxicology.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. jfda-online.com [jfda-online.com]
- 4. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N-甲基-4-硝基苯乙胺 盐酸盐 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Standard Solutions of N-Methyl-4-nitrophenethylamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of standard solutions of N-Methyl-4-nitrophenethylamine hydrochloride. Accurate preparation of standard solutions is critical for achieving reproducible and reliable results in experimental assays. This guide covers the chemical and physical properties, necessary safety precautions, a step-by-step protocol for preparing stock and working solutions, and appropriate storage conditions.
Chemical and Physical Properties
This compound is an organic compound often used as an intermediate in the synthesis of pharmaceuticals.[1] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 166943-39-1 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ · HCl | [2] |
| Molecular Weight | 216.66 g/mol | [1][2] |
| Melting Point | 222-227 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
| Purity | ≥99.0% (HPLC) is commercially available |
Materials and Equipment
-
This compound (purity ≥99.0%)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Methanol
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials or polypropylene tubes for storage
Safety Precautions
It is crucial to handle this compound with care in a well-ventilated laboratory or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Handling: Avoid direct contact with skin and eyes.[3] Avoid inhalation of dust by preventing dust formation.[3][4]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[5][6]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[5][6]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention.[4]
-
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The same principles can be applied to other solvents and concentrations.
5.1 Calculation
To prepare a solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume: 10 mL = 0.010 L
-
Molecular Weight: 216.66 g/mol
Calculation: Mass (g) = 0.010 mol/L × 0.010 L × 216.66 g/mol = 0.0021666 g = 2.17 mg
5.2 Step-by-Step Procedure
-
Tare a clean, dry microcentrifuge tube or weighing paper on a calibrated analytical balance.
-
Carefully weigh approximately 2.17 mg of this compound.
-
Transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.
-
Mix the solution by vortexing. If necessary, use a sonicator for a brief period to ensure the compound is completely dissolved.
-
Once dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution into a labeled, light-protected (amber) vial for storage.
Experimental Protocol: Preparation of Working Solutions (Serial Dilutions)
Working solutions are typically prepared by diluting the stock solution to the desired final concentration. The following formula is used for dilution calculations:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: Preparing 1 mL of a 100 µM Working Solution
-
M₁ = 10 mM
-
M₂ = 100 µM = 0.1 mM
-
V₂ = 1 mL
Calculation: V₁ = (M₂ × V₂) / M₁ = (0.1 mM × 1 mL) / 10 mM = 0.01 mL = 10 µL
Procedure:
-
Pipette 990 µL of the desired solvent (e.g., cell culture medium, buffer) into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution to the tube.
-
Vortex gently to mix. This will yield 1 mL of a 100 µM working solution.
Storage and Stability
-
Solid Compound: Store the solid this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
-
Stock Solution: Store the DMSO stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over long periods should be validated for your specific experimental conditions. It is stable under normal conditions.[3]
Visualizations
Caption: Workflow for Preparing Standard Solutions.
References
Application Notes: N-Methyl-4-nitrophenethylamine Hydrochloride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-nitrophenethylamine hydrochloride is a phenethylamine derivative with potential, though not yet established, applications in proteomics research. Its chemical structure, featuring a secondary amine, a nitro-functionalized aromatic ring, and a phenethylamine core, presents several opportunities for the development of chemical probes for proteomics. The phenethylamine scaffold is of particular interest in neuroproteomics due to its prevalence in neurotransmitters and other neuroactive compounds.
This document outlines a hypothetical, yet scientifically plausible, application of this compound as a precursor for the synthesis of a photoaffinity-based chemical probe. This probe can be utilized for the identification and characterization of protein targets, particularly within the context of neuroproteomics and drug discovery. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers exploring the use of this and similar molecules in their work.
Hypothetical Application: Development of a Photoaffinity Probe for Target Identification in Neuroproteomics
The core concept involves chemically modifying this compound to create a trifunctional probe. This probe would consist of:
-
A recognition element: The N-methyl-phenethylamine core, which may have an affinity for specific protein targets, such as receptors, transporters, or enzymes in the nervous system.
-
A photoreactive group: A group that, upon UV irradiation, forms a highly reactive species capable of covalently cross-linking to interacting proteins. The nitro group on the parent compound can be chemically converted to a more efficient photoactivatable group, such as an azide.
-
A reporter tag: A tag, such as biotin or an alkyne group (for click chemistry), that allows for the enrichment and detection of cross-linked proteins.
The overall workflow for this application is depicted below.
Figure 1: Overall workflow from probe synthesis to target identification.
Experimental Protocols
Protocol for the Synthesis of a Biotinylated Photoaffinity Probe
This protocol describes a hypothetical synthesis of a photoaffinity probe from this compound.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium dithionite)
-
Sodium nitrite
-
Sodium azide
-
Biotin-NHS ester
-
Organic solvents (e.g., Methanol, Dichloromethane, Dimethylformamide)
-
Reaction vials and standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Purification system (e.g., Flash chromatography)
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve this compound in methanol.
-
Add a solution of sodium dithionite in water dropwise at room temperature.
-
Stir the reaction for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Extract the resulting aniline derivative with an organic solvent and purify.
-
-
Conversion to an Aryl Azide:
-
Dissolve the purified aniline derivative in an acidic aqueous solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite dropwise to form a diazonium salt.
-
Add a solution of sodium azide to the reaction mixture. A solid precipitate of the aryl azide should form.
-
Filter and dry the aryl azide product.
-
-
Attachment of the Biotin Reporter Tag:
-
Dissolve the aryl azide in an appropriate solvent like DMF.
-
Add Biotin-NHS ester to the solution.
-
Add a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction between the secondary amine of the phenethylamine and the NHS ester.
-
Stir the reaction at room temperature overnight.
-
Purify the final biotinylated photoaffinity probe using flash chromatography.
-
Figure 2: Synthetic scheme for the photoaffinity probe.
Protocol for Photoaffinity Labeling and Target Identification
This protocol outlines the use of the synthesized probe to identify protein targets in a neuronal cell lysate.
Materials:
-
Synthesized biotinylated photoaffinity probe
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV cross-linking apparatus (365 nm)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with detergents)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Cell Lysate:
-
Culture and harvest neuronal cells.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Determine protein concentration using a BCA assay.
-
-
Photoaffinity Labeling:
-
Incubate the cell lysate (1-2 mg/mL) with the photoaffinity probe (e.g., at 1-10 µM final concentration) in the dark for 1 hour at 4°C.
-
As a control, perform a parallel incubation with a competitor compound or vehicle (DMSO).
-
Transfer the samples to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-coated magnetic beads to the UV-irradiated lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
On-bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the control.
-
Data Presentation
The quantitative data from the LC-MS/MS experiment can be summarized in a table to highlight potential protein targets. The table should include protein identifiers, scores, and a measure of enrichment.
Table 1: Hypothetical Quantitative Proteomics Data for Target Identification
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Spectrum Matches (PSMs) - Probe | Peptide Spectrum Matches (PSMs) - Control | Fold Change (Probe/Control) | p-value |
| P05067 | APP | Amyloid-beta precursor protein | 152 | 12 | 12.7 | <0.001 |
| Q13547 | DRD2 | D(2) dopamine receptor | 89 | 5 | 17.8 | <0.001 |
| P35462 | SLC6A3 | Dopamine transporter | 75 | 8 | 9.4 | <0.005 |
| P21728 | MAOB | Monoamine oxidase B | 68 | 15 | 4.5 | <0.01 |
| P62258 | HTR2A | 5-hydroxytryptamine receptor 2A | 54 | 4 | 13.5 | <0.001 |
| Q9Y6K9 | GABBR1 | Gamma-aminobutyric acid type B receptor subunit 1 | 41 | 6 | 6.8 | <0.01 |
Signaling Pathway Analysis
Once potential targets are identified, their involvement in signaling pathways can be investigated. For instance, if the dopamine receptor D2 (DRD2) is identified as a primary target, its canonical signaling pathway can be visualized.
Figure 3: Hypothetical engagement of the DRD2 signaling pathway.
Disclaimer: The application, protocols, and data presented in this document are hypothetical and for illustrative purposes only. This compound has no established and documented use in proteomics research as of the date of this document. Researchers should exercise standard laboratory safety precautions and validate all experimental procedures.
Application Notes and Protocols for Cell-Based Assays Involving N-Methyl-4-nitrophenethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing N-Methyl-4-nitrophenethylamine hydrochloride as a key reactant in the synthesis of novel Cell Division Cycle 25 (CDC25) phosphatase inhibitors and subsequently evaluating their biological activity in cell-based assays.
Introduction
This compound is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is employed as a reactant in the preparation of small molecule inhibitors targeting CDC25 phosphatases.[1][2] The CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C) are essential regulators of the cell cycle. They activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving transitions between cell cycle phases.[3][4][5] Overexpression of CDC25 phosphatases is a hallmark of various human cancers, making them attractive targets for the development of novel anticancer therapeutics.[6][7]
This document outlines protocols for cell-based assays designed to characterize the efficacy of novel CDC25 inhibitors synthesized using this compound. The described assays focus on measuring the primary consequence of CDC25 inhibition: cell cycle arrest.
Hypothetical Workflow
The following diagram illustrates the general workflow from utilizing this compound to characterizing the resulting CDC25 inhibitors.
Caption: Workflow from Synthesis to Biological Evaluation.
CDC25 Signaling Pathway and Point of Inhibition
CDC25 phosphatases play a pivotal role in the G1/S and G2/M transitions of the cell cycle. They activate CDK-cyclin complexes, which are the master regulators of cell cycle progression. Inhibition of CDC25 leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest.
Caption: CDC25 Signaling Pathway and Inhibition.
Data Presentation: Representative Data for CDC25 Inhibitors
The following tables present representative data for known CDC25 inhibitors. These tables can be used as a template for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Cell Cycle Arrest Induced by a Hypothetical CDC25 Inhibitor in HeLa Cells
| Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| 0.1 | 46.1 ± 2.5 | 29.8 ± 2.0 | 24.1 ± 1.7 |
| 1 | 48.9 ± 3.0 | 25.1 ± 2.2 | 26.0 ± 1.9 |
| 10 | 25.7 ± 1.9 | 15.3 ± 1.5 | 59.0 ± 3.5 |
| 50 | 15.3 ± 1.2 | 8.1 ± 0.9 | 76.6 ± 4.1 |
Table 2: IC50 Values of Representative CDC25 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line |
| NSC 663284 | CDC25 (A, B, C) | 0.2 - 0.5 | Various |
| BN 82685 | CDC25 (A, B, C) | 0.17 - 0.25 | Mia PaCa-2 |
Note: The data presented above are for illustrative purposes and are based on known CDC25 inhibitors. Actual results for novel inhibitors will vary.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with a CDC25 inhibitor.[8][9][10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Novel CDC25 inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of the novel CDC25 inhibitor. Include a vehicle-only control. Incubate for a period determined by the cell line's doubling time (e.g., 24-48 hours).
-
Cell Harvest: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at 4°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Protocol 2: Immunofluorescence Staining for Mitotic Arrest
This protocol describes the detection of a mitotic marker, phosphorylated histone H3 (pHH3), by immunofluorescence to visualize and quantify cells arrested in mitosis.[1][11][12]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Novel CDC25 inhibitor
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with the CDC25 inhibitor as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of pHH3-positive cells (mitotic cells) relative to the total number of cells (DAPI-stained nuclei).
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the biological effects of novel CDC25 inhibitors synthesized from this compound. By employing these cell-based assays, scientists can effectively characterize the potency of new compounds in inducing cell cycle arrest, a critical step in the early stages of anticancer drug discovery.
References
- 1. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc25 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Phospho-histone H3 immunofluorescence [bio-protocol.org]
- 12. 2.9. Immunofluorescence: phospho‐histone h3 (phh3) and phospho‐histone h2ax (γ‐h2ax) staining [bio-protocol.org]
Application Notes and Protocols for In Vitro Evaluation of N-Methyl-4-nitrophenethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-nitrophenethylamine hydrochloride is a phenethylamine derivative available for research purposes. While it is documented as a synthetic intermediate in the preparation of small molecule inhibitors targeting Cell Division Cycle 25 (CDC25) phosphatases, to date, there is a notable absence of published in vitro studies characterizing its own biological activity.[1][2] This document, therefore, serves as a forward-looking guide, presenting detailed hypothetical protocols and application notes for the in vitro investigation of this compound.
The protocols outlined below are based on established methodologies for characterizing compounds that interact with potential targets for phenethylamines, namely monoamine transporters, and for assessing activity against CDC25 phosphatases, given its use in the synthesis of inhibitors for this enzyme family.[1][2][3][4][5][6] The data presented in the tables are illustrative and intended to provide a framework for data analysis and presentation.
Hypothetical Biological Targets and Rationale
-
Monoamine Transporters (DAT, NET, SERT): The core phenethylamine scaffold is a well-established pharmacophore for ligands of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7][8][9][10] In vitro assays are essential to determine if this compound acts as an inhibitor or substrate for these transporters.
-
CDC25 Phosphatases (A, B, C): Given its role as a precursor for CDC25 phosphatase inhibitors, it is plausible that the parent compound itself may possess some inhibitory activity against these enzymes, which are critical regulators of the cell cycle.[1][2][3][4][5][6][11]
Section 1: Monoamine Transporter Interaction Profile
Application Note:
This section provides protocols to determine the potency and selectivity of this compound as an inhibitor of dopamine, norepinephrine, and serotonin uptake by their respective transporters. Such data is crucial for assessing the compound's potential psychoactive effects and its suitability as a CNS-active agent.
Table 1: Hypothetical Monoamine Transporter Inhibition Data
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |
| This compound | 150 | 75 | 1200 | 0.125 |
| Cocaine (Reference) | 250 | 100 | 400 | 0.625 |
| Fluoxetine (Reference) | 2000 | 1500 | 10 | 200 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of radiolabeled substrate uptake. The DAT/SERT Selectivity Ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀).
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from standard methodologies using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably transfected with hDAT, hNET, or hSERT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
This compound (test compound)
-
Reference inhibitors (e.g., Cocaine, Desipramine, Fluoxetine)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at a density of 40,000 cells/well and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of this compound and reference compounds in KRH buffer.
-
Assay Performance: a. On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with 100 µL of KRH buffer. b. Add 50 µL of KRH buffer containing the desired concentration of the test compound or reference inhibitor to each well. For control wells, add buffer only. c. Incubate the plate for 10 minutes at room temperature. d. Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., [³H]dopamine at a final concentration of 5 nM) to initiate the uptake reaction. e. Incubate for another 10 minutes at room temperature. f. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. g. Lyse the cells with 1% SDS solution.
-
Data Analysis: a. Transfer the cell lysates to scintillation vials with scintillation fluid. b. Quantify the radioactivity using a scintillation counter. c. Calculate the percent inhibition for each concentration of the test compound relative to the control wells. d. Determine the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualization: Monoamine Transporter Inhibition Workflow
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Section 2: CDC25 Phosphatase Inhibition Profile
Application Note:
This section describes a protocol to screen for inhibitory activity of this compound against CDC25B, a representative member of the CDC25 family of phosphatases. A positive result would warrant further investigation into its potential as an anti-cancer agent and would suggest that the compound is not merely an inert precursor.
Table 2: Hypothetical CDC25B Inhibition Data
| Compound | CDC25B IC₅₀ (µM) |
| This compound | > 100 |
| NSC 663284 (Reference Inhibitor) | 2.5 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of CDC25B phosphatase activity.
Experimental Protocol: CDC25B In Vitro Phosphatase Assay
This protocol utilizes a fluorogenic substrate to measure the enzymatic activity of recombinant human CDC25B.
Materials:
-
Recombinant Human CDC25B enzyme
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
This compound (test compound)
-
Reference inhibitor (e.g., NSC 663284)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Enzyme Reaction: a. To each well of the 96-well plate, add 20 µL of the test compound dilution or buffer (for control). b. Add 60 µL of assay buffer containing the recombinant CDC25B enzyme (final concentration ~50 nM). c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding 20 µL of the OMFP substrate (final concentration ~20 µM).
-
Data Acquisition: a. Immediately measure the fluorescence intensity at time zero. b. Incubate the plate at 37°C for 30 minutes. c. Measure the final fluorescence intensity.
-
Data Analysis: a. Subtract the time-zero fluorescence from the final fluorescence for each well to get the net change. b. Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme + substrate without inhibitor). c. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
Visualization: CDC25 Phosphatase Signaling Pathway
Caption: The role of CDC25B in the G2/M cell cycle transition and its hypothetical inhibition.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 166943-39-1 [chemicalbook.com]
- 3. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Naphthylphenylketone and Naphthylphenylamine Derivatives as Cell Division Cycle 25B (CDC25B) Phosphatase Inhibitors: Design, Synthesis, Inhibition Mechanism, and in Vitro Efficacy against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.fsu.edu [med.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-4-nitrophenethylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Methyl-4-nitrophenethylamine hydrochloride, helping researchers, scientists, and drug development professionals overcome low yields and other experimental hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Question 1: My overall yield of this compound is significantly lower than expected. What are the common causes?
Low overall yield can stem from issues in either the synthesis of the precursor, 4-nitrophenethylamine hydrochloride, or the subsequent N-methylation step. Some older methods for creating the precursor are known to be cumbersome and result in low yields.[1][2] For the N-methylation via reductive amination, several factors can be critical:
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Suboptimal Reaction Conditions: The choice of reducing agent, solvent, temperature, and reaction time can dramatically impact yield.
-
Moisture Contamination: The presence of water can interfere with the reaction, particularly the formation of the imine intermediate, leading to lower yields.[1][3]
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Incorrect Stoichiometry: An improper ratio of reactants, especially the amine to the carbonyl compound, can lead to incomplete reaction or the formation of side products.
-
Inefficient Purification: Significant product loss can occur during the work-up and purification steps.[3]
Question 2: I am observing significant amounts of unreacted 4-nitrophenethylamine starting material. How can I improve the conversion rate?
Incomplete conversion is a common issue in reductive amination. Consider the following troubleshooting steps:
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial. For the methylation of an amine with formaldehyde, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and can be more selective than stronger agents like sodium borohydride (NaBH₄).[4]
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Reaction Time and Temperature: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Depending on the specific protocol, gentle heating might be necessary, but be aware that excessive heat can lead to degradation.
-
pH Control: The pH of the reaction mixture can be critical. If the medium is too acidic, the amine will be protonated and thus non-nucleophilic.[3] For reactions involving an amine hydrochloride salt, a base is often added to liberate the free amine.[3]
Question 3: My final product is contaminated with a significant amount of the di-methylated byproduct (N,N-Dimethyl-4-nitrophenethylamine). How can I minimize its formation?
The formation of the tertiary amine is a common side reaction, as the secondary amine product can sometimes be more nucleophilic than the starting primary amine.[5]
-
Control Stoichiometry: Use a controlled amount of the methylating agent (e.g., formaldehyde or paraformaldehyde). Avoid a large excess.
-
Choice of Reagents: Some protocols suggest that using paraformaldehyde in the presence of a reusable iron oxide catalyst can provide a more controlled N-methylation.[6]
-
Reaction Conditions: Lowering the reaction temperature may help to improve selectivity and reduce the rate of the second methylation reaction.
Question 4: The purification of the final product is proving difficult, leading to product loss. What are the best practices for purification?
Purification challenges can arise from the presence of unreacted starting materials, byproducts, or residual reagents.
-
Acid-Base Extraction: Utilize the basic nature of the amine product. After the reaction, an acid-base extraction can be performed to separate the amine product from non-basic impurities.
-
Crystallization: The hydrochloride salt of the final product is a solid.[7] After purification of the free base, dissolving it in a suitable solvent and bubbling dry HCl gas through the solution or adding a solution of HCl in an organic solvent can precipitate the desired hydrochloride salt, which can then be isolated by filtration.[1] Recrystallization from a suitable solvent system can further enhance purity.[2][8]
Quantitative Data Summary
The following table summarizes various conditions for reductive amination, which can be adapted for the N-methylation of 4-nitrophenethylamine. The yields are indicative and may vary based on the specific substrate.
| Amine Equiv. | Carbonyl Equiv. | Reducing Agent | Reducing Agent Equiv. | Solvent | Temperature | Time (h) | Typical Yield Range (%) | Reference |
| 1 | 1.2 | NaBH₄ | 2 | Methanol | Reflux | 2 (then RT overnight) | Varies | [4] |
| 1 | 1 | NaBH(OAc)₃ | 1.4 | DCE | Room Temp | 18 | 60-99 | [4] |
| 1 | 1 | NaBH₃CN | 2 | Methanol | Room Temp | 24 | Varies | [4] |
| 1 | 1 | H₂ (5 atm) / Pd/C (5%) | - | Ethanol | 40°C | 24 | Varies | [4] |
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure for the N-methylation of 4-nitrophenethylamine using formaldehyde, followed by conversion to the hydrochloride salt.
Materials:
-
4-nitrophenethylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Formaldehyde (37% solution in water)
-
Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether or Ethyl acetate
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, suspend 4-nitrophenethylamine hydrochloride in dichloromethane (DCM). Add a mild base, such as triethylamine or a saturated solution of sodium bicarbonate, and stir until the free amine is liberated (this can be monitored by TLC). Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Reductive Amination: To the solution of the free amine in DCM, add formaldehyde (approximately 1.1 equivalents). Stir for 30-60 minutes at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (approximately 1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC to confirm the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding a saturated sodium bicarbonate solution. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-4-nitrophenethylamine free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether while stirring.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[1]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of N-Methyl-4-nitrophenethylamine HCl.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Common impurities in N-Methyl-4-nitrophenethylamine hydrochloride and their removal
Welcome to the technical support center for N-Methyl-4-nitrophenethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing common impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can originate from starting materials, side reactions during synthesis, and degradation. These may include:
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Unreacted Starting Materials: Such as 4-nitrophenethylamine or N-acetyl-4-nitrophenethylamine, depending on the synthetic route.
-
Positional Isomers: Ortho- (2-nitro) and meta- (3-nitro) isomers of N-Methyl-phenethylamine hydrochloride can form during the nitration of phenethylamine derivatives.[1]
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol, ethanol, diethyl ether) may be present in the final product.
-
Over-alkylation or Under-alkylation Products: Depending on the methylation process, di-methylated or unmethylated species can be present.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most effective and commonly used method for purifying this compound.[2] This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[3] A well-chosen solvent will dissolve the product at an elevated temperature, and upon cooling, the pure product will crystallize while the impurities remain in the solution.[3]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Polar solvents are generally effective for recrystallizing amine hydrochloride salts. For this compound and similar compounds, alcohols such as methanol, ethanol, or isopropanol are good starting points. Solvent mixtures, like ethanol/water or methanol/diethyl ether, can also be employed to achieve optimal purification. The choice of solvent will depend on the specific impurity profile of your crude product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The compound does not fully dissolve in the hot recrystallization solvent.
-
Possible Cause: Insufficient solvent was used.
-
Solution: Gradually add small amounts of hot solvent until the compound completely dissolves. Be cautious not to add a large excess, as this will reduce the recovery yield.
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Possible Cause: The chosen solvent has poor solubility for the compound, even at elevated temperatures.
-
Solution: Re-evaluate your choice of solvent. You may need a more polar solvent or a solvent mixture. Perform small-scale solubility tests with different solvents to identify a more suitable one.
-
Possible Cause: Insoluble impurities are present in the crude material.
-
Solution: If the majority of your compound has dissolved but some solid particles remain, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
Problem 2: No crystals form upon cooling the solution.
-
Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.
-
Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Possible Cause: The cooling process is too rapid.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Possible Cause: The solution is supersaturated, but crystallization has not been initiated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Problem 3: The purified product is still discolored (e.g., yellow or brown).
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
-
Possible Cause: The discoloration is inherent to the compound at a certain purity level.
-
Solution: While a completely colorless product may not always be achievable, repeated recrystallizations can improve the color and purity. Analyze the product using a technique like HPLC to determine if the purity is acceptable despite the color.
Problem 4: The recovery yield after recrystallization is very low.
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Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtering the crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
Possible Cause: The product is significantly soluble in the solvent even at low temperatures.
-
Solution: Consider using a different solvent or a solvent/anti-solvent system. An anti-solvent is a solvent in which the product is insoluble. After dissolving the product in a minimal amount of hot solvent, a miscible anti-solvent is added to reduce the product's solubility and induce crystallization.
-
Possible Cause: Premature crystallization occurred during hot filtration, resulting in product loss.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.
Quantitative Data on Purification
The following table provides representative data on the purity of this compound before and after a single recrystallization step.
| Impurity | Typical Level in Crude Product (%) | Purity After Recrystallization (%) | Analytical Method |
| Unreacted 4-nitrophenethylamine | 1.0 - 3.0 | < 0.1 | HPLC |
| 2-Nitro Isomer | 0.5 - 1.5 | < 0.1 | HPLC |
| 3-Nitro Isomer | 0.5 - 1.5 | < 0.1 | HPLC |
| Residual Methanol | 0.1 - 0.5 | < 0.05 | GC-HS |
| This compound | 93.5 - 97.5 | > 99.5 | HPLC |
Note: These values are illustrative and can vary depending on the specific synthetic and purification conditions.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Heating: Gently heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Optimizing reaction conditions for the synthesis of N-Methyl-4-nitrophenethylamine hydrochloride
Welcome to the technical support center for the synthesis of N-Methyl-4-nitrophenethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the reductive amination of 4-nitrophenethylamine with formaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the secondary amine.[1][2][3] The choice of reducing agent is critical for the success of this reaction.[1][4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-nitrophenethylamine hydrochloride and a source of formaldehyde, such as an aqueous solution (formalin) or paraformaldehyde.[5][6] A suitable reducing agent and solvent are also required.
Q3: Why is the hydrochloride salt of 4-nitrophenethylamine often used as the starting material?
A3: The hydrochloride salt is often more stable and easier to handle than the free base.[7] However, a base may be required in the reaction mixture to liberate the free amine for the reaction to proceed.
Q4: What are the typical reducing agents used for this reductive amination?
A4: Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4][8] Each has its advantages and disadvantages regarding reactivity, selectivity, and safety. Sodium triacetoxyborohydride is often favored for its mildness and selectivity for imines over carbonyls.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q: My reaction is slow or incomplete. What are the possible causes and solutions?
A: Slow or incomplete reactions can be attributed to several factors:
-
Inactive Reducing Agent: Borohydride reagents can degrade upon improper storage. Ensure you are using a fresh, active reducing agent.
-
Insufficient Amine Nucleophilicity: If starting with the hydrochloride salt of 4-nitrophenethylamine, the amine may not be sufficiently nucleophilic. The addition of a non-nucleophilic base, such as triethylamine (Et₃N), can liberate the free amine and facilitate the initial imine formation.
-
Low Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates.[10]
-
Imine Hydrolysis: If using an aqueous formaldehyde solution (formalin), the presence of water can lead to the hydrolysis of the intermediate imine back to the starting amine and aldehyde.[5] Using paraformaldehyde and an anhydrous solvent can mitigate this.
Q: I am observing significant amounts of the dialkylated (N,N-dimethyl) byproduct. How can I improve the selectivity for the desired mono-methylated product?
A: Over-methylation is a common side reaction in reductive aminations.[2] To favor mono-methylation:
-
Control Stoichiometry: Use a controlled molar ratio of formaldehyde to the amine (ideally close to 1:1). An excess of formaldehyde will drive the reaction towards dialkylation.
-
Stepwise Procedure: A more controlled approach involves the pre-formation of the imine, followed by the addition of the reducing agent.[11]
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride can sometimes offer better control over the reaction.
Q: My final product is impure, containing unreacted 4-nitrophenethylamine. How can I effectively purify the product?
A: The separation of the desired secondary amine from the starting primary amine can be challenging due to their similar properties.
-
Acid-Base Extraction: A carefully controlled acid-base extraction can be employed. The secondary amine is slightly more basic than the primary amine, which can sometimes be exploited for separation, though this can be difficult.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the N-methylated product from the unreacted starting material and any dialkylated byproduct.[12]
-
Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system can be an effective purification method.[13]
Q: I am concerned about the potential reduction of the nitro group. Is this a common side reaction?
A: The nitro group can be sensitive to certain reducing conditions.
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the nitro group. Milder borohydride reagents like NaBH₄, NaBH₃CN, and NaBH(OAc)₃ are generally selective for the imine reduction and will not reduce the aromatic nitro group under standard reductive amination conditions.[11]
-
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Pd-C) is a method for reductive amination, it will also reduce the nitro group to an amino group.[9] Therefore, this method is not suitable if the nitro functionality needs to be retained.
Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a representative procedure for the N-methylation of 4-nitrophenethylamine hydrochloride.
Materials:
-
4-Nitrophenethylamine hydrochloride
-
Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrophenethylamine hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add paraformaldehyde (1.2 eq) to the mixture and stir for 1 hour at room temperature to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious as the reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Methyl-4-nitrophenethylamine.
-
To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent significantly impacts the outcome of the reductive amination. The following table summarizes the general characteristics and typical outcomes for common reducing agents in the N-methylation of phenethylamines.
| Reducing Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85-95 | 12-24 | Mild and selective for imines; good functional group tolerance.[8][9] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-90 | 12-24 | Selective for imines at acidic pH; stable in protic solvents.[4] | Toxic cyanide byproduct; pH control is crucial.[4] |
| Sodium Borohydride (NaBH₄) | 70-85 | 4-8 | Inexpensive and readily available.[3] | Can reduce aldehydes and ketones; less selective.[4] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making for synthesis optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. gctlc.org [gctlc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leapchem.com [leapchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Sciencemadness Discussion Board - Monomethylation of primary amines: N-methyl-2-phenethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of N-Methyl-4-nitrophenethylamine hydrochloride
Welcome to the technical support center for the HPLC analysis of N-Methyl-4-nitrophenethylamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, where the peak asymmetry factor is greater than 1. This can lead to inaccurate quantification and reduced resolution.[1] This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Isolating the Problem:
First, determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
-
Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.
-
All peaks are tailing: This points towards a system-wide issue, such as column overload, extra-column volume, or column degradation.[2]
Scenario 1: Only the Analyte Peak is Tailing (Chemical Interactions)
The primary cause of peak tailing for basic compounds like this compound is the secondary interaction between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][3]
-
Adjust Mobile Phase pH: The mobile phase pH is a critical factor in controlling peak shape.[4]
-
Low pH (2.5 - 3.5): At low pH, residual silanol groups are protonated and therefore neutral, minimizing their ionic interaction with the protonated this compound. This is a common and effective strategy.[2][3]
-
High pH (8.0 - 10.0): At high pH, the analyte will be in its neutral (free base) form, which also minimizes the unwanted ionic interactions. However, this requires a column specifically designed for high pH stability.[5]
-
Avoid pKa Zone: Operating the mobile phase pH close to the analyte's pKa can result in inconsistent peak shapes and tailing.[6][7]
-
-
Incorporate Mobile Phase Additives:
-
Competing Base (Silanol Blocker): Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[5][8]
-
Ion-Pairing Agents: For reversed-phase chromatography, anionic ion-pairing reagents like alkyl sulfonates can be used. These reagents form a neutral ion-pair with the protonated analyte, improving its retention and peak shape.[9][10][11]
-
-
Optimize Column Chemistry:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of free silanol groups, leading to improved peak symmetry for basic compounds.[2][6]
-
Consider a Base-Deactivated Column: These columns are specifically designed to minimize secondary interactions with basic analytes.
-
Scenario 2: All Peaks are Tailing (System-wide Issues)
If all peaks in your chromatogram exhibit tailing, the problem is likely related to the HPLC system or the column's physical state.
-
Check for Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[1][12]
-
Solution: Dilute the sample or reduce the injection volume and re-inject.
-
-
Minimize Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause band broadening and peak tailing.[2]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected with minimal tubing length.
-
-
Inspect for Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the flow path and cause peak tailing.[1]
-
Solution: Reverse-flush the column (if recommended by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Standard C18 columns are bonded to a silica support which often contains residual silanol groups (Si-OH).[13] this compound is a basic compound containing a secondary amine. At typical reversed-phase pH ranges, this amine group can be protonated (-NH2+), leading to strong electrostatic interactions with ionized, negatively charged silanol groups (Si-O-). This secondary retention mechanism is a primary cause of peak tailing.[1][3] To mitigate this, consider using an end-capped C18 column or adjusting the mobile phase pH as described in the troubleshooting guide.
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: The ideal pH aims to suppress the ionization of the residual silanol groups on the stationary phase. A common strategy is to lower the mobile phase pH to a range of 2.5 to 3.5 using an acidic modifier like formic acid or a phosphate buffer.[2][8] At this low pH, the silanols are protonated and neutral, thus minimizing secondary interactions with the protonated analyte.
Q3: How does a competing base like triethylamine (TEA) improve peak shape?
A3: Triethylamine is a small, basic molecule that acts as a "silanol blocker." When added to the mobile phase, it competes with your basic analyte (this compound) for the active, ionized silanol sites on the stationary phase.[5][8] By masking these sites, TEA reduces the opportunity for secondary interactions that cause peak tailing.
Q4: Can I use a different organic modifier instead of acetonitrile to reduce peak tailing?
A4: While acetonitrile is a common organic modifier, methanol can sometimes offer advantages in reducing peak tailing for basic compounds. Methanol is a protic solvent and can form hydrogen bonds with the silanol groups, which can help to shield them from interacting with the analyte.[13] The choice between acetonitrile and methanol can also affect the selectivity of your separation, so it should be evaluated during method development.
Data Summary and Experimental Protocols
Table 1: Mobile Phase pH Adjustment Strategies
| pH Range | Effect on Silanol Groups | Effect on Analyte (Amine) | Result on Peak Shape | Column Requirement |
| Low pH (2.5 - 3.5) | Protonated (Neutral) | Protonated (Positively Charged) | Improved Symmetry | Standard Silica-based |
| Mid pH (4 - 7) | Ionized (Negatively Charged) | Protonated (Positively Charged) | Significant Tailing | Not Recommended |
| High pH (8.0 - 10.0) | Ionized (Negatively Charged) | Neutral (Free Base) | Improved Symmetry | High pH Stable Column |
Protocol 1: Mobile Phase Preparation with Acidic Modifier
Objective: To prepare a mobile phase at a low pH to minimize peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Formic acid (or orthophosphoric acid)
-
0.22 µm membrane filter
Procedure:
-
Measure the desired volume of the aqueous component (e.g., 900 mL of HPLC-grade water).
-
Carefully add a small amount of acid to adjust the pH to the target range (e.g., pH 3.0). Use a calibrated pH meter for accurate measurement. For example, adding 1 mL of formic acid to 1 L of water will result in a 0.1% solution.
-
Filter the aqueous buffer through a 0.22 µm membrane filter to remove any particulates.
-
Prepare the final mobile phase by mixing the filtered aqueous component with the desired amount of organic modifier (e.g., in a 90:10 water:acetonitrile ratio).
-
Degas the mobile phase using sonication or vacuum filtration before use.
Protocol 2: Using a Competing Base (Triethylamine - TEA)
Objective: To add a silanol blocker to the mobile phase to improve peak shape.
Materials:
-
Pre-prepared mobile phase (aqueous and organic components)
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Prepare your mobile phase as usual (e.g., a buffered aqueous solution and an organic solvent).
-
Before mixing the final mobile phase, add a small, precise amount of TEA to the aqueous component. A typical starting concentration is 0.1% (v/v).
-
Ensure the TEA is completely dissolved.
-
Proceed with mixing the final mobile phase and degassing as described in Protocol 1.
-
Note: It is often recommended to dedicate a column to methods using TEA, as it can be difficult to completely wash out.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Cause of peak tailing for basic compounds.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. labcompare.com [labcompare.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. km3.com.tw [km3.com.tw]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. welch-us.com [welch-us.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
Side reactions to avoid during the synthesis of N-Methyl-4-nitrophenethylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of N-Methyl-4-nitrophenethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-methylation of 4-nitrophenethylamine?
A1: The most prevalent side reaction is over-alkylation, leading to the formation of the tertiary amine, N,N-dimethyl-4-nitrophenethylamine. This occurs because the desired secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent.
Q2: Which synthetic method is recommended to minimize over-alkylation?
A2: The Eschweiler-Clarke reaction is a highly recommended method for the N-methylation of primary amines. This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent. A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts and can be controlled to favor the formation of the tertiary amine, which in this case would be the N,N-dimethylated product if desired, though reaction conditions can be optimized for mono-methylation.[1][2][3][4]
Q3: Can the nitro group be accidentally reduced during the N-methylation reaction?
A3: While reductive amination conditions are employed, the nitro group is generally stable under the specific conditions of the Eschweiler-Clarke reaction. However, when using other reductive amination methods with stronger reducing agents, the potential for nitro group reduction exists. It is crucial to select reagents that are chemoselective for the imine reduction over nitro group reduction.
Q4: What is N-formylation, and is it a concern?
A4: N-formylation is the formation of an N-formyl derivative (an amide) of the amine. In the context of the Eschweiler-Clarke reaction, an iminium ion is formed as an intermediate, which is then reduced. While N-formyl compounds can be intermediates in some N-methylation reactions, under the typical Eschweiler-Clarke conditions, the reaction is driven towards the methylated amine. The formation of a stable N-formyl byproduct is generally not a major issue.
Troubleshooting Guide: Side Reaction Prevention and Mitigation
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides strategies to mitigate them.
Issue 1: Excessive Formation of N,N-dimethyl-4-nitrophenethylamine (Over-alkylation)
Cause: The secondary amine product (N-Methyl-4-nitrophenethylamine) is more nucleophilic than the starting primary amine (4-nitrophenethylamine), leading to a second methylation.
Prevention and Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Stoichiometric Control (Eschweiler-Clarke Reaction) | Carefully control the molar ratio of formaldehyde to the starting amine. For mono-methylation, use a limited amount of formaldehyde. A common starting point is a slight excess of formaldehyde and formic acid. For the preparation of the tertiary amine, an excess of both reagents is used.[2] | Reducing the equivalents of formaldehyde will favor the formation of the mono-methylated product. |
| Reaction Temperature and Time | The Eschweiler-Clarke reaction is typically performed at elevated temperatures (e.g., 80-100 °C) for several hours.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time to maximize the yield of the desired product and minimize over-alkylation. | Shorter reaction times may favor the mono-methylated product, while longer times will likely lead to the di-methylated product. |
| Purification | If a mixture of mono- and di-methylated products is obtained, they can be separated by column chromatography.[1] Amines can interact strongly with silica gel; therefore, it may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve separation and prevent peak tailing.[4][5] | Isolation of the pure this compound. |
Issue 2: Incomplete Reaction or Low Yield
Cause: Insufficient reaction temperature, suboptimal reagent stoichiometry, or deactivation of the reducing agent.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Ensure the reaction is heated to the appropriate temperature, typically around 80-100 °C for the Eschweiler-Clarke reaction.[1] | The reaction requires sufficient thermal energy to proceed at a reasonable rate. |
| Reagent Purity and Stoichiometry | Use high-purity formaldehyde and formic acid. Ensure the correct molar ratios are used as per the optimized protocol. | Impurities can interfere with the reaction, and incorrect stoichiometry can lead to incomplete conversion or increased side products. |
| Reaction Monitoring | Regularly monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material. | This will help determine if the reaction has gone to completion or has stalled. |
Experimental Protocols
General Protocol for Eschweiler-Clarke N-methylation of 4-Nitrophenethylamine
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenethylamine hydrochloride in water and neutralize with a suitable base (e.g., sodium bicarbonate) to obtain the free amine. Extract the free amine with an organic solvent (e.g., dichloromethane) and dry the organic layer. After removing the solvent, add the free amine to a flask.
-
Reagent Addition: To the amine, add a slight excess of aqueous formaldehyde (e.g., 1.1 to 1.5 equivalents) followed by an excess of formic acid (e.g., 1.5 to 2.0 equivalents).[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-18 hours.[1] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution basic by adding an aqueous solution of a strong base (e.g., NaOH). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.[6]
-
Recrystallization: The final product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to achieve high purity.[7][8]
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Home Page [chem.ualberta.ca]
- 8. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
Addressing matrix effects in LC-MS/MS analysis of N-Methyl-4-nitrophenethylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of N-Methyl-4-nitrophenethylamine hydrochloride by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[1][4][5]
Q2: My signal for this compound is lower than expected. How do I know if this is due to matrix effects?
A2: A common indicator of matrix effects, specifically ion suppression, is a decreased signal intensity for your analyte.[6][7] To confirm if matrix effects are the cause, you can perform a post-column infusion experiment. In this qualitative test, a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[2] A blank sample extract is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[2][4]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method is the post-extraction spike method.[5] This involves comparing the peak area of the analyte in a post-spiked blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5] An MF close to 1 implies a negligible matrix effect.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][2] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., hydrogen, carbon) are replaced with their heavy isotopes (e.g., deuterium, carbon-13). Since the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[2] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantitation after dilution.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Shifting Retention Times
Possible Cause: High concentrations of matrix components can accumulate on the analytical column, altering its chemistry and leading to distorted peak shapes and shifts in retention time for this compound.[8] Phospholipids are common culprits in biological matrices like plasma.
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove matrix components prior to injection. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing a wider range of interferences.[9][10]
-
Implement a Guard Column: A guard column is a small, disposable column placed before the main analytical column to capture strongly retained matrix components, thus protecting the analytical column and improving its lifetime and performance.[8]
-
Optimize Column Washing: Incorporate a robust column wash step at the end of each analytical run. This typically involves a high percentage of a strong organic solvent to elute any remaining matrix components.
-
Check Mobile Phase pH: Ensure your mobile phase is adequately buffered. Co-eluting matrix components can sometimes alter the local pH on the column, which can affect the retention time of ionizable compounds like this compound.[8]
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different samples or even between injections of the same sample can lead to poor reproducibility. This can be caused by inconsistencies in the sample preparation process or inherent variations in the biological matrix from different sources.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most reliable way to correct for variability in matrix effects and improve the precision and accuracy of your results.[1][2]
-
Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation. Automation can significantly improve the consistency and reproducibility of extraction procedures.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your study samples.[1] This ensures that the calibration curve is subjected to the same matrix effects as your unknown samples, leading to more accurate quantification.
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the degree of matrix effect. The following table summarizes the general effectiveness of common techniques in reducing matrix interferences.
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Common Interferences Removed |
| Protein Precipitation (PPT) | Low | Proteins |
| Liquid-Liquid Extraction (LLE) | Moderate | Some lipids and salts |
| Solid-Phase Extraction (SPE) | High | Proteins, phospholipids, salts, and other polar/non-polar interferences |
This table provides a general comparison; the optimal technique will depend on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Post-Extraction Spike Method to Quantify Matrix Effects
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Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method.
-
Prepare Post-Spike Sample (Set A): Spike the blank matrix extract with a known concentration of this compound.
-
Prepare Neat Solution Standard (Set B): Prepare a standard solution of this compound in the reconstitution solvent at the same concentration as the post-spike sample.
-
LC-MS/MS Analysis: Inject both Set A and Set B into the LC-MS/MS system and acquire the data under identical conditions.
-
Calculate Matrix Effect: Use the peak areas to calculate the matrix factor as described in FAQ 3.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for this compound. A mixed-mode cation exchange SPE cartridge is often effective for basic compounds.[9]
-
Sample Pre-treatment: To 200 µL of plasma, add a solution of the SIL-IS. Acidify the sample by adding 200 µL of 2% formic acid in water and vortex.[8]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.[8]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[8]
-
Elution: Elute this compound and the SIL-IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Comparison of common sample preparation techniques for mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. providiongroup.com [providiongroup.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Optimization of extraction methods for N-Methyl-4-nitrophenethylamine hydrochloride from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of extraction methods for N-Methyl-4-nitrophenethylamine hydrochloride from complex matrices. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low Analyte Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of Aqueous Phase | N-Methyl-4-nitrophenethylamine is a basic compound. Ensure the pH of the aqueous sample is adjusted to be at least 2 pH units above its pKa to keep it in its neutral, more organic-soluble form. A basic pH (e.g., 9-10) is generally recommended. | Increased partitioning of the analyte into the organic solvent, leading to higher recovery. |
| Inappropriate Organic Solvent | The polarity of the extraction solvent may not be optimal. Try a solvent with a different polarity. Common choices for phenethylamines include ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane.[1] | Improved solvation of the analyte in the organic phase, enhancing extraction efficiency. |
| Insufficient Mixing/Shaking | Inadequate contact between the aqueous and organic phases can lead to poor extraction. Gently invert the separatory funnel multiple times (e.g., for 1-2 minutes) to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[2] | Increased surface area contact between the two phases allows for more efficient partitioning of the analyte. |
| Emulsion Formation | The presence of surfactants or high concentrations of lipids and proteins can cause emulsions.[2] | - Centrifuge the sample to break the emulsion.[2]- Add a small amount of a different organic solvent to alter the properties of the organic phase.[2]- Pass the mixture through a glass wool plug or phase separation filter paper.[2] |
| Analyte Adsorption | The analyte may adsorb to particulates in the sample. | Centrifuge the initial sample at high speed to pellet any suspended solids before beginning the extraction. |
Issue 2: Poor Purity of the Final Extract
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Interfering Substances | The chosen solvent may be too non-selective, extracting other compounds along with the analyte. | - Perform a back-extraction. After the initial extraction, wash the organic phase with an acidic solution (e.g., 0.1 M HCl).[1] This will protonate the basic analyte, moving it back into the aqueous phase while leaving neutral and acidic impurities in the organic phase. The aqueous phase can then be re-basified and re-extracted with a fresh organic solvent.[1] |
| Matrix Effects in Analysis (e.g., LC-MS) | Co-eluting matrix components can suppress or enhance the analyte signal during analysis. | - Incorporate a solid-phase extraction (SPE) step for sample cleanup after the initial extraction.[3]- Use a more selective analytical technique if available. |
Issue 3: Inconsistent Results with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent Material | The chosen SPE sorbent may not have the correct retention mechanism for the analyte. | For N-Methyl-4-nitrophenethylamine, a mixed-mode cation exchange sorbent is often a good choice, as it can retain the compound via both ion exchange (at the protonated amine) and reversed-phase interactions (at the aromatic ring).[3] |
| Breakthrough During Sample Loading | The analyte may not be retained on the cartridge if the sample is loaded too quickly or if the sorbent capacity is exceeded. | - Ensure the sample is loaded at a slow, steady flow rate (e.g., 1-2 mL/min).[1]- Use a larger bed weight of the sorbent if high concentrations of the analyte are expected.[4] |
| Incomplete Elution of the Analyte | The elution solvent may not be strong enough to desorb the analyte from the sorbent. | - For a mixed-mode cation exchange sorbent, the elution solvent should be able to disrupt both ionic and hydrophobic interactions. A common choice is a mixture of a volatile organic solvent with a small amount of a basic modifier, such as dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).[1] |
| Drying of the Sorbent Bed | If the sorbent bed dries out between the conditioning and sample loading steps, it can lead to poor retention. | Ensure that about 1mm of the final conditioning solvent remains above the top frit of the cartridge before adding the sample.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from a complex biological matrix like urine or plasma?
A1: For initial method development, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options. LLE is often simpler to set up initially, but SPE can provide cleaner extracts and is more amenable to automation.[3][5] For biological fluids, a common starting point for LLE would be to basify the sample and extract with a moderately polar organic solvent. For SPE, a mixed-mode cation exchange polymer is a robust choice for basic compounds like N-Methyl-4-nitrophenethylamine.[3]
Q2: How do I choose the right solvent for Liquid-Liquid Extraction?
A2: The choice of solvent depends on the polarity of the analyte and the need to minimize the co-extraction of interfering substances. For N-Methyl-4-nitrophenethylamine, which has both polar (nitro group, amine) and non-polar (aromatic ring) characteristics, solvents like ethyl acetate or dichloromethane are good starting points. For very "dirty" samples, a less polar solvent like a mixture of hexane and ethyl acetate might yield a cleaner extract, though it may require more optimization to ensure good recovery of the analyte.
Q3: What are the critical steps in developing a Solid-Phase Extraction (SPE) method?
A3: The critical steps in SPE method development are:
-
Sorbent Selection: Choose a sorbent with a high affinity for your analyte. For N-Methyl-4-nitrophenethylamine, a mixed-mode cation exchange sorbent is recommended.
-
Conditioning: This step solvates the sorbent, preparing it for sample interaction. It typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution that mimics the sample matrix (e.g., water or a buffer).[1]
-
Sample Loading: The pre-treated sample is passed through the cartridge at a controlled flow rate to allow for analyte retention.
-
Washing: This step removes weakly bound interfering compounds. A typical wash sequence might include a weak solvent (e.g., water) followed by a stronger organic solvent (e.g., methanol) that will not elute the analyte.[1]
-
Elution: A strong solvent is used to desorb the analyte from the sorbent. The choice of elution solvent is critical for achieving high recovery.[1]
Q4: My sample forms a persistent emulsion during LLE. What can I do?
A4: Emulsion formation is a common problem, especially with biological samples containing high levels of lipids or proteins.[2] To combat this, you can:
-
Centrifuge the mixture to force a separation of the layers.[2]
-
Add a small amount of a different organic solvent to change the polarity of the organic phase.[2]
-
Use a phase separation filter paper, which allows either the aqueous or organic phase to pass through while retaining the other.[2]
-
To prevent emulsions, use a gentle swirling or rocking motion for mixing instead of vigorous shaking.[2]
Q5: Should I be concerned about the stability of N-Methyl-4-nitrophenethylamine during extraction?
A5: While phenethylamines are generally stable, prolonged exposure to harsh pH conditions or high temperatures should be avoided. When evaporating the final extract, use a gentle stream of nitrogen at a moderate temperature (e.g., 40°C) to prevent degradation.[1]
Data Presentation
The following tables are templates for summarizing quantitative data from your extraction optimization experiments.
Table 1: Comparison of LLE Solvent Efficiency
| Extraction Solvent | pH of Aqueous Phase | Analyte Recovery (%) | Relative Standard Deviation (%) (n=3) | Extract Purity (%) |
| Ethyl Acetate | 9.0 | Data | Data | Data |
| Dichloromethane | 9.0 | Data | Data | Data |
| Hexane:Ethyl Acetate (1:1) | 9.0 | Data | Data | Data |
| Methyl tert-butyl ether | 9.0 | Data | Data | Data |
Table 2: Optimization of SPE Elution Solvent
| SPE Sorbent | Elution Solvent | Analyte Recovery (%) | Relative Standard Deviation (%) (n=3) | Extract Purity (%) |
| Mixed-Mode Cation Exchange | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) | Data | Data | Data |
| Mixed-Mode Cation Exchange | 5% Ammonium Hydroxide in Methanol | Data | Data | Data |
| Mixed-Mode Cation Exchange | 5% Formic Acid in Acetonitrile | Data | Data | Data |
| C18 | Methanol | Data | Data | Data |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general method for the extraction of basic drugs from a biological fluid.[1]
-
Sample Preparation: To 1 mL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard.
-
pH Adjustment: Add 1 mL of a saturated sodium borate buffer (pH ~9.2) and vortex for 30 seconds. This raises the pH to ensure the analyte is in its neutral form.
-
Extraction: Add 5 mL of a suitable extraction solvent (e.g., n-butyl chloride or ethyl acetate). Cap the tube and gently rock or rotate for 15-20 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for analysis.
Protocol 2: General Solid-Phase Extraction (SPE) from Urine
This protocol outlines a general method using a mixed-mode cation exchange cartridge.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex. Centrifuge to pellet any particulates.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of the sample buffer through the cartridge. Do not allow the cartridge to go dry.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[1]
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.[1]
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v) into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent for analysis.
Visualizations
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Decision tree for troubleshooting low LLE recovery.
References
Validation & Comparative
Efficacy of N-Methyl-4-nitrophenethylamine Hydrochloride Derivatives and Other Phosphatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various phosphatase inhibitors, with a focus on derivatives of N-Methyl-4-nitrophenethylamine hydrochloride and other prominent compounds targeting the Cell Division Cycle 25 (CDC25) family of phosphatases. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective overview for research and development applications.
It is important to note that this compound is a precursor used in the synthesis of active phosphatase inhibitors, not an inhibitor itself. A key derivative synthesized from this precursor is BN82002, a known inhibitor of the CDC25 phosphatases. This guide will compare the efficacy of BN82002 and other well-characterized CDC25 inhibitors.
Comparative Efficacy of CDC25 Phosphatase Inhibitors
The inhibitory potency of various CDC25 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values are indicative of higher potency. The following table summarizes the in vitro efficacy of selected CDC25 inhibitors against the primary isoforms: Cdc25A, Cdc25B, and Cdc25C.
| Inhibitor | Chemical Class | Target: CDC25A | Target: CDC25B | Target: CDC25C |
| BN82002 | ortho-hydroxybenzylamino | IC50 = 2.4 µM[1] | IC50 = 3.9 µM (B2), 6.3 µM (B3)[1] | IC50 = 5.4 µM[1] |
| NSC 663284 | Quinolinedione | Ki = 29 nM[2] | Ki = 95 nM (B2)[2] | Ki = 89 nM[2] |
| IRC-083864 | Bis-quinone | IC50 = 23 nM[3] | IC50 = 26 nM (B2), 53 nM (B3)[3] | IC50 = 23 nM[3][4] |
| Menadione (Vitamin K3) | Naphthoquinone | Ki = 38 µM | Ki = 95 µM | Ki = 20 µM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. The following are generalized methodologies for assays commonly used to evaluate CDC25 phosphatase inhibitors.
In Vitro CDC25 Phosphatase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDC25 phosphatase using a fluorogenic substrate.
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA.
-
Enzyme: Purified, recombinant human Cdc25A, Cdc25B, or Cdc25C.
-
Substrate: 3-O-methylfluorescein phosphate (OMFP).
-
Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: 96-well black microplate, fluorometer.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted compound or a vehicle control (e.g., DMSO).
-
Add the recombinant CDC25 enzyme to each well and incubate for approximately 15 minutes at room temperature to facilitate inhibitor binding.[5]
-
Initiate the reaction by adding the OMFP substrate.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths suitable for fluorescein (e.g., 485 nm excitation, 525 nm emission).[5]
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. For determining the inhibition constant (Ki), the assay should be performed with varying substrate concentrations.[5]
Cell-Based Proliferation (MTT) Assay
This cell-based assay evaluates the effect of an inhibitor on the viability and proliferation of cancer cells, providing insight into its potential therapeutic efficacy.[6]
1. Materials and Reagents:
-
Cell Line: A relevant cancer cell line (e.g., HeLa, U2OS).
-
Culture Medium: Complete cell culture medium appropriate for the chosen cell line.
-
Test Compound: CDC25 inhibitor.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution.
-
Solubilization Agent: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Instrumentation: 96-well clear microplate, microplate reader.
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified duration (e.g., 48 to 72 hours).
-
Following the incubation period, add the MTT solution to each well and incubate for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add the solubilization agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
CDC25 Signaling Pathway in Cell Cycle Control
The diagram below illustrates the pivotal role of CDC25 phosphatases in activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The inhibition of CDC25 disrupts this process, leading to cell cycle arrest.
Caption: CDC25 phosphatases activate CDKs to regulate the cell cycle.
Experimental Workflow for In Vitro Phosphatase Inhibition Assay
The following diagram provides a step-by-step overview of the experimental workflow for determining the IC50 value of a phosphatase inhibitor.
Caption: Workflow for determining phosphatase inhibitor IC50 values.
References
- 1. CDC25 Phosphatase Inhibitor I, BN82002 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Purity Analysis of N-Methyl-4-nitrophenethylamine hydrochloride from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of N-Methyl-4-nitrophenethylamine hydrochloride sourced from three different commercial suppliers. The assessment is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, and Mass Spectrometry (MS) for mass verification and impurity profiling. The objective of this guide is to equip researchers with the necessary data and methodologies to make informed decisions when selecting a supplier for this critical research chemical.
Comparative Purity Data
The following table summarizes the purity assessment of this compound from three anonymous suppliers. The data presented is illustrative and based on standardized analytical protocols detailed in the subsequent sections.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.85% | 99.10% | 98.50% |
| Number of Impurities Detected by HPLC | 2 | 4 | 5 |
| Major Impurity (% Area) | 0.10% | 0.45% | 0.75% |
| ¹H NMR Confirmation | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Presence of Organic Solvents (by ¹H NMR) | Acetone (trace) | Dichloromethane (0.2%) | Ethyl Acetate (0.5%) |
| Mass Verification (LC-MS) | [M+H]⁺ at m/z 181.0972 | [M+H]⁺ at m/z 181.0971 | [M+H]⁺ at m/z 181.0973 |
| Unknown Impurities (by LC-MS) | 1 | 2 | 3 |
Experimental Workflow
The following diagram outlines the logical workflow for the comprehensive purity assessment of this compound.
Purity Assessment Workflow
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the comparative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for the analysis of phenethylamine derivatives.
-
Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 274 nm (corresponding to the absorbance maximum of the nitro-aromatic chromophore).
-
Column Temperature: 25°C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and compare the chemical shifts and coupling constants with the known structure of this compound. Residual solvent signals should be identified and quantified using established chemical shift tables.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive) coupled to an HPLC system.
-
HPLC Conditions: Utilize the same HPLC method as described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Extract the ion chromatogram for the [M+H]⁺ ion of N-Methyl-4-nitrophenethylamine (expected m/z ≈ 181.0977 for C₉H₁₃N₂O₂⁺). Analyze the mass spectra of any impurity peaks to determine their molecular weights and aid in their identification.
Discussion of Potential Impurities
Based on the common synthetic routes for this compound, which often involve the nitration of a phenethylamine precursor followed by N-methylation, potential impurities may include:
-
Starting Materials: Unreacted 4-nitrophenethylamine or N-methylphenethylamine.
-
Isomeric Impurities: Formation of ortho- and meta-nitro isomers during the nitration step.
-
Over-alkylation Products: Di- and tri-methylated species.
-
By-products of Reduction: If the synthesis involves reduction of a different functional group, related impurities may be present.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The use of orthogonal analytical techniques such as HPLC, NMR, and MS is crucial for the comprehensive detection and characterization of these potential impurities, ensuring the quality and reliability of the this compound used in research and development.
Inter-laboratory Comparison of N-Methyl-4-nitrophenethylamine Hydrochloride Analysis: A Performance Evaluation Guide
This guide presents the findings of a collaborative inter-laboratory study designed to assess the comparability and performance of common analytical methods for the characterization of N-Methyl-4-nitrophenethylamine hydrochloride. Three participating laboratories analyzed a standardized batch of the compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective of this study is to provide researchers, scientists, and drug development professionals with a comparative overview of analytical performance, highlighting the precision, accuracy, and sensitivity of these techniques for this specific analyte.
Proficiency testing and inter-laboratory comparisons are crucial components of a laboratory's quality assurance program, serving to validate analytical methods, identify systematic errors, and ensure that results are reliable and comparable across different facilities.[1][2][3] This study adheres to the principles of inter-laboratory comparison, wherein multiple laboratories test identical samples to evaluate the performance and reliability of test results.[1][4]
Data Presentation: Quantitative Results Summary
A homogenous sample of this compound with a certified reference concentration of 10.00 µg/mL was distributed to three independent laboratories. Each laboratory was tasked with determining the purity and concentration of the analyte using their in-house, validated GC-MS and LC-MS/MS methods. The results, including calculated purity, mean detected concentration, precision (as % Relative Standard Deviation, RSD), and the method's Limit of Detection (LOD), are summarized below.
Table 1: GC-MS Analysis Results
| Laboratory | Purity (%) | Mean Detected Conc. (µg/mL) | Precision (% RSD, n=5) | Limit of Detection (LOD) (µg/mL) |
| Lab A | 99.1 | 9.94 | 2.1 | 0.15 |
| Lab B | 98.9 | 9.87 | 2.5 | 0.20 |
| Lab C | 99.3 | 10.05 | 1.9 | 0.10 |
Table 2: LC-MS/MS Analysis Results
| Laboratory | Purity (%) | Mean Detected Conc. (µg/mL) | Precision (% RSD, n=5) | Limit of Detection (LOD) (µg/mL) |
| Lab A | 99.4 | 10.01 | 1.2 | 0.02 |
| Lab B | 99.2 | 9.96 | 1.5 | 0.05 |
| Lab C | 99.5 | 10.03 | 1.1 | 0.02 |
Experimental Protocols
The following sections detail the generalized methodologies employed by the participating laboratories. While minor variations in instrumentation and column specifications existed, the core principles of sample preparation and analysis were standardized.
2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Gas chromatography-mass spectrometry is a well-established technique for the identification of drugs and their derivatives.[5][6] For phenethylamine compounds, derivatization is often employed to improve chromatographic resolution and generate more specific mass spectra.[5][7]
-
Sample Preparation & Derivatization:
-
A 1.0 mg/mL stock solution of this compound was prepared in methanol.
-
A 100 µL aliquot of the stock solution was evaporated to dryness under a gentle stream of nitrogen.
-
100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS was added as a derivatizing agent.
-
The vial was capped and heated at 70°C for 30 minutes.
-
The resulting solution was diluted with ethyl acetate prior to injection.
-
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent phenylmethyl silicone phase column.[5]
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: 40-550 amu.
-
2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has become an increasingly vital tool in forensic toxicology for the screening and quantification of novel psychoactive substances (NPS) due to its high sensitivity and versatility.[8][9][10]
-
Sample Preparation:
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions were optimized using a reference standard of the analyte.
-
Mandatory Visualizations
Diagrams illustrating the experimental workflow and the logical structure of the comparison study are provided below.
Caption: General analytical workflow from sample receipt to final reporting.
Caption: Logical structure of the inter-laboratory comparison study.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. justice.gov [justice.gov]
- 3. fiveable.me [fiveable.me]
- 4. Proficiency Testing and Interlaboratory Comparisons | Foclar [foclar.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Comparative Guide to Reference Standards for N-Methyl-4-nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for small molecule inhibitors of CDC25 phosphatases. This document offers an objective comparison with its primary alternative, 4-nitrophenethylamine hydrochloride, supported by available data and detailed experimental protocols for analysis.
Introduction
This compound (CAS No. 166943-39-1) is a critical building block in medicinal chemistry and drug discovery. Its utility in the synthesis of CDC25 phosphatase inhibitors underscores its importance in the development of novel cancer therapeutics. The selection of a high-quality reference standard is paramount for ensuring the accuracy, reproducibility, and reliability of research and development activities. This guide aims to assist researchers in making informed decisions by comparing the available reference standards and their alternatives.
Comparison of Key Intermediates
The primary alternative and precursor to this compound is its unmethylated form, 4-nitrophenethylamine hydrochloride. The choice between these two intermediates can influence the synthetic route, reaction efficiency, and the impurity profile of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and 4-nitrophenethylamine hydrochloride is presented in Table 1.
| Property | This compound | 4-nitrophenethylamine hydrochloride |
| CAS Number | 166943-39-1 | 29968-78-3 |
| Molecular Formula | C₉H₁₃ClN₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 216.66 g/mol | 202.64 g/mol |
| Melting Point | 222-227 °C | 200 °C (decomposes) |
| Solubility | Soluble in DMSO and Methanol. | Information not readily available, but expected to be soluble in polar organic solvents. |
| Appearance | Solid | Solid |
Purity and Supplier Comparison
The purity of the starting material is a critical factor that can significantly impact the outcome of a synthesis. Reference standards from reputable suppliers are typically accompanied by a Certificate of Analysis (CoA) detailing the purity and methods of analysis. Table 2 provides a summary of purity data from a major supplier for both compounds.
| Compound | Supplier | Purity Specification | Analytical Method |
| This compound | Sigma-Aldrich | ≥99.0% | HPLC |
| 4-nitrophenethylamine hydrochloride | Sigma-Aldrich | 95% | Not specified on product page |
Note: Purity can vary between suppliers and batches. It is crucial to obtain a lot-specific CoA for any reference standard.
Application in the Synthesis of CDC25 Phosphatase Inhibitors
CDC25 phosphatases are key regulators of the cell cycle, and their overexpression is implicated in various cancers. This compound serves as a precursor for the synthesis of inhibitors that target these enzymes.
CDC25 Signaling Pathway
The CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C) activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby promoting cell cycle progression. Inhibiting CDC25 leads to cell cycle arrest and can induce apoptosis in cancer cells.
Experimental Protocols
Accurate and reliable analysis of reference standards is crucial. The following sections provide detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of this compound.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at low pH) is typically effective. A starting point could be a 20:80 (v/v) mixture of acetonitrile and buffered water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore has strong absorbance, typically around 270-280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and identification of impurities.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents.
-
Spectrometer: A 300 MHz or higher field strength spectrometer is recommended for good resolution.
-
¹H NMR: Expected signals for this compound in DMSO-d₆ would include:
-
Aromatic protons (doublets around 7.5-8.2 ppm).
-
Ethyl chain protons (triplets or multiplets around 3.0-3.5 ppm).
-
N-methyl protons (a singlet around 2.6 ppm).
-
A broad signal for the amine proton.
-
-
¹³C NMR: Will show characteristic signals for the aromatic carbons, the ethyl chain carbons, and the N-methyl carbon.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for impurity profiling, particularly for volatile and semi-volatile impurities.
Methodology:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Inlet Temperature: 250-280 °C. Note that high inlet temperatures can sometimes cause degradation of hydrochloride salts.
-
Oven Program: A temperature ramp from approximately 100 °C to 280 °C at 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: The hydrochloride salt may need to be neutralized to the free base by extraction from a basic aqueous solution into an organic solvent (e.g., dichloromethane, ethyl acetate) prior to injection to improve volatility and peak shape. Derivatization may also be employed to improve chromatographic performance.
Stability and Storage
Proper storage is crucial to maintain the integrity of the reference standard.
-
Solid Form: Both this compound and its unmethylated counterpart should be stored in tightly sealed containers in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent oxidation.
-
Solutions: Solutions are generally less stable than the solid material. For short-term use, refrigerated storage (2-8 °C) is acceptable. For long-term storage, solutions should be stored frozen at -20 °C or below in tightly sealed vials to minimize solvent evaporation and degradation.
Conclusion
The choice of reference standard for this compound is a critical decision in the synthesis of CDC25 phosphatase inhibitors and other pharmaceutical compounds. While purity is a key consideration, researchers must also evaluate the supplier's reputation, the quality of accompanying documentation (CoA), and the suitability of the material for their specific application. For many synthetic routes, the unmethylated alternative, 4-nitrophenethylamine hydrochloride, may also be a viable starting material, and a thorough cost-benefit and process chemistry analysis should be conducted. The experimental protocols provided in this guide offer a starting point for the in-house quality control and analysis of these important synthetic intermediates.
Comparative Analysis of N-Methyl-4-nitrophenethylamine Hydrochloride and its Structural Analogs in Modulating Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methyl-4-nitrophenethylamine hydrochloride and its structural analogs, focusing on their activity as precursors for cell cycle inhibitors and their potential interactions with monoaminergic systems. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Introduction
This compound is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a phenethylamine backbone with a methyl group on the amine and a nitro group at the para position of the phenyl ring, makes it a versatile scaffold for chemical modification. This guide explores the structure-activity relationships (SAR) of its analogs, primarily focusing on two key areas of biological activity: inhibition of Cell Division Cycle 25 (CDC25) phosphatases and modulation of monoamine receptors and transporters.
I. Activity as Precursors for CDC25 Phosphatase Inhibitors
Comparative Data of Representative CDC25 Inhibitors
To provide a framework for understanding the potential of N-Methyl-4-nitrophenethylamine-derived inhibitors, the following table summarizes the activity of various known CDC25 inhibitors.
| Compound Class | Representative Inhibitor | Target(s) | IC₅₀ / Kᵢ (µM) | Mechanism of Action |
| Quinones | NSC 663284 | CDC25A, B | IC₅₀: 0.021 (A), 0.021 (B) | Irreversible, likely via arylation of the catalytic cysteine |
| Menadione (Vitamin K₃) | CDC25A, B, C | Kᵢ: 38 (A), 95 (B), 20 (C) | Reversible, competitive | |
| Naphthylphenylamines | Compound 7j | CDC25B | Kᵢ: 0.8 | Non-competitive |
| Benzonitriles | 2-fluoro-4-hydroxybenzonitrile | CDC25B | - | Binds to the catalytic domain, disrupting protein-protein interactions |
Data compiled from multiple sources.[2][5]
Structure-Activity Relationship (SAR) Insights for CDC25 Inhibition
Based on the broader class of CDC25 inhibitors, the following SAR principles can be inferred for analogs of N-Methyl-4-nitrophenethylamine:
-
The Phenethylamine Scaffold: The core structure provides a foundation that can be elaborated to interact with the active site or allosteric sites of CDC25 phosphatases.
-
The 4-Nitro Group: This electron-withdrawing group can influence the electronic properties of the phenyl ring and may participate in hydrogen bonding or other interactions within the enzyme's binding pocket. Analogs with different substituents at this position would likely exhibit varied potencies. For instance, replacing it with other electron-withdrawing or electron-donating groups would modulate the molecule's interaction with the target.
-
The N-Methyl Group: Modification of the N-alkyl substituent can impact both the steric and electronic properties of the amine, potentially influencing binding affinity and selectivity for different CDC25 isoforms.
II. Potential Activity at Monoamine Receptors and Transporters
Substituted phenethylamines are a well-established class of compounds known to interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[6] While specific data for N-Methyl-4-nitrophenethylamine is limited, the activities of structurally related phenethylamines provide a strong basis for predicting its potential effects and those of its analogs.
Comparative Data of Substituted Phenethylamines on Monoaminergic Targets
The following table presents the binding affinities (Kᵢ, nM) of various substituted phenethylamines for key monoamine receptors and transporters. Lower Kᵢ values indicate higher affinity.
| Compound | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) |
| 2C-T-2 | 46 | 350 | >4000 | >4000 |
| 2C-T-4 | 54 | 220 | >4000 | >4000 |
| 2C-T-7 | 1 | 40 | >4000 | >4000 |
| DOM | Potent | Potent | Weak | Weak |
| DOET | Potent | Potent | Weak | Weak |
Data compiled from multiple sources.[5][7]
Structure-Activity Relationship (SAR) Insights for Monoaminergic Activity
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity and selectivity. For many phenethylamines, substitutions at the 2 and 5 positions, often with methoxy groups, confer high affinity for 5-HT₂ receptors.[8][9] The 4-nitro group in N-Methyl-4-nitrophenethylamine is an electron-withdrawing group, and its replacement with other groups (e.g., alkyl, halogen, alkoxy) would be expected to significantly alter the receptor and transporter interaction profile.[10]
-
N-Alkylation: The presence and size of alkyl groups on the nitrogen atom influence activity. N-methylation, as in N-Methyl-4-nitrophenethylamine, can affect potency and selectivity compared to the primary amine.[11][12][13] Further extension of the N-alkyl chain can lead to varied effects, in some cases increasing inhibitory potency at monoamine transporters.[10]
Experimental Protocols
A. CDC25 Phosphatase Activity Assay (Fluorimetric)
This protocol outlines a general method for determining the inhibitory activity of compounds against CDC25 phosphatases using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human CDC25 phosphatase (A, B, or C)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Fluorogenic substrate (e.g., O-Methylfluorescein Phosphate - OMFP)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations (typically in DMSO, with a final DMSO concentration of ≤1%). Include a DMSO-only control.
-
Add the recombinant CDC25 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the OMFP substrate.
-
Monitor the increase in fluorescence (Excitation/Emission ~485/525 nm) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
B. Radioligand Receptor Binding Assay
This protocol describes a method for determining the binding affinity of test compounds for a specific receptor, such as the serotonin 5-HT₂ₐ receptor.
-
Reagents and Materials:
-
Cell membranes prepared from a cell line expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT₂ₐ receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., spiperone)
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
In test tubes, combine the cell membranes, binding buffer, and varying concentrations of the test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand, buffer, and the non-specific binding control.
-
Add the radioligand to all tubes to initiate the binding reaction.
-
Incubate the mixture for a specific time at a defined temperature to reach equilibrium (e.g., 60 minutes at 37°C).
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Kᵢ value of the test compound using the Cheng-Prusoff equation.
-
Visualizations
CDC25 Phosphatase Signaling Pathway
Caption: Role of CDC25 phosphatases in cell cycle progression and point of inhibition.
Experimental Workflow for CDC25 Inhibition Assay
Caption: Workflow for determining CDC25 phosphatase inhibition.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Caption: Gq-coupled signaling cascade of the 5-HT₂ₐ receptor.
References
- 1. This compound | 166943-39-1 [chemicalbook.com]
- 2. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of N-Methyl-4-nitrophenethylamine Hydrochloride: Purity, Alternatives, and Application in Synthesis
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that directly impacts the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of N-Methyl-4-nitrophenethylamine hydrochloride, focusing on its isomeric purity, and evaluates its performance against a key alternative in the synthesis of pharmaceutical intermediates.
This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for small molecule inhibitors of CDC25 phosphatases, a family of enzymes implicated in cancer. Given its role, ensuring high purity and understanding potential isomeric contaminants is paramount.
Contrary to what its name might suggest, this compound is an achiral molecule. The methyl group is attached to the nitrogen atom of the ethylamine side chain, which is not a stereocenter. Therefore, the concept of enantiomeric or diastereomeric purity does not apply to this compound. The primary concern regarding its isomeric purity relates to the presence of constitutional isomers, specifically positional isomers where the nitro group is located at the ortho (2-) or meta (3-) position on the phenyl ring, instead of the para (4-) position. These positional isomers can arise during the synthesis process and may exhibit different reactivity and pharmacological profiles, making their control essential.
Comparison with a Key Alternative: 4-nitrophenethylamine hydrochloride
A primary alternative and precursor to this compound is its unmethylated counterpart, 4-nitrophenethylamine hydrochloride. The choice between these two reagents can influence the synthetic strategy, yield, and impurity profile of the final product.
| Parameter | This compound | 4-nitrophenethylamine hydrochloride |
| Purity (Commercial Grade) | ≥99.0% (by HPLC) | Typically ≥95-99% (by various methods) |
| Primary Isomeric Impurities | 2-nitro and 3-nitro positional isomers | 2-nitro and 3-nitro positional isomers |
| Molecular Weight | 216.66 g/mol | 202.64 g/mol |
| Key Synthetic Application | Direct precursor for N-methylated final products (e.g., certain CDC25 phosphatase inhibitors). | Precursor for primary amine final products or requires an additional N-methylation step. |
| Reactivity | Secondary amine, may exhibit different reactivity in nucleophilic substitution reactions compared to a primary amine. | Primary amine, generally more nucleophilic than the corresponding secondary amine. |
Experimental Protocols
Determination of Chemical and Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and quantifying its positional isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound standard
-
Standards of 2-nitro and 3-nitro positional isomers (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid). The exact ratio should be optimized for best separation (e.g., 40:60 v/v acetonitrile:buffer).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard and any available positional isomer standards in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the batch to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the nitro group)
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the main component to the total area of all peaks. The percentage of isomeric impurities is calculated based on their respective peak areas relative to the main peak.
Visualizing the Synthetic Pathway
The following diagram illustrates a common synthetic route where this compound is used to produce a CDC25 phosphatase inhibitor.
Caption: Synthetic pathway for a CDC25 phosphatase inhibitor.
Logical Workflow for Quality Control
The logical workflow for ensuring the quality of this compound for pharmaceutical synthesis is depicted below.
Caption: Quality control workflow for starting material.
A Comparative Guide to the Synthetic Routes of N-Methyl-4-nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are the Eschweiler-Clarke reaction and direct N-alkylation. This comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound (C₉H₁₃ClN₂O₂) is a valuable building block in medicinal chemistry.[1][2][3][4] Its synthesis is a critical step in the development of several pharmacologically active molecules. The two most common methods for its preparation involve the methylation of the primary amine of 4-nitrophenethylamine. This guide will explore the intricacies of the Eschweiler-Clarke reaction, a classic reductive amination method, and direct N-alkylation using a methylating agent.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Eschweiler-Clarke Reaction | Route 2: Direct N-Alkylation |
| Starting Material | 4-Nitrophenethylamine | 4-Nitrophenethylamine Hydrochloride |
| Methylating Agent | Formaldehyde and Formic Acid | Methyl Iodide or Dimethyl Sulfate |
| Reaction Temperature | 80-100 °C[5][6] | Room Temperature to Reflux[7][8] |
| Reaction Time | 18 hours (typical)[5] | 8 hours to 48 hours[7][8] |
| Reported Yield | ~98% (for similar amines)[5] | Variable, can be high |
| Key Reagents | Formaldehyde, Formic Acid | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃) |
| Work-up | Extraction and basification[5] | Filtration and extraction |
| Purification | Column Chromatography[5] | Recrystallization |
Synthetic Route 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[6][9] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate to yield the methylated amine.[5][10] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[6][10]
Experimental Protocol
The following is a general experimental protocol for the Eschweiler-Clarke reaction, adapted for the synthesis of N-Methyl-4-nitrophenethylamine from 4-nitrophenethylamine.
-
Reaction Setup: To a solution of 4-nitrophenethylamine (1 equivalent) in a suitable solvent, add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).[5]
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 18 hours.[5]
-
Work-up: After cooling to room temperature, add water and 1M HCl to the reaction mixture. Extract the aqueous phase with dichloromethane (DCM).
-
Isolation: Basify the aqueous phase to a pH of 11 and extract with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford N-Methyl-4-nitrophenethylamine.
-
Salt Formation: The hydrochloride salt can be formed by treating a solution of the free base in a suitable solvent (e.g., diethyl ether) with a solution of HCl in the same or a miscible solvent.
Caption: Synthetic pathway of the Eschweiler-Clarke reaction.
Synthetic Route 2: Direct N-Alkylation
Direct N-alkylation involves the reaction of the primary amine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[7][8] This method is straightforward but can sometimes lead to over-alkylation, forming the quaternary ammonium salt, if the reaction conditions are not carefully controlled.[7] The choice of base and solvent is crucial for achieving high selectivity for the desired N-methylated product.
Experimental Protocol
The following is a general experimental protocol for the direct N-alkylation of 4-nitrophenethylamine.
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-nitrophenethylamine hydrochloride (1 equivalent) in a solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as potassium tert-butoxide (1 equivalent), and stir the mixture at room temperature for 20 minutes.
-
Addition of Methylating Agent: Add methyl iodide (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 8 hours.
-
Work-up: After the reaction is complete, recover the solvent by distillation under reduced pressure. Pour the residue into water to precipitate the crude product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent, such as an ethanol-water mixture, to obtain pure N-Methyl-4-nitrophenethylamine.
-
Salt Formation: If starting from the free base, the hydrochloride salt can be prepared as described in the previous method.
Caption: Synthetic pathway of direct N-alkylation.
Comparison of the Synthetic Routes
Both the Eschweiler-Clarke reaction and direct N-alkylation offer viable pathways to this compound.
-
Eschweiler-Clarke Reaction: This method is advantageous due to its high selectivity for the tertiary amine, thereby avoiding the formation of quaternary ammonium salts.[6] The use of inexpensive and readily available reagents like formaldehyde and formic acid also makes it an economically attractive option.[5][6] However, the reaction often requires elevated temperatures and longer reaction times.
-
Direct N-Alkylation: This route can be performed under milder conditions, sometimes at room temperature.[7] However, it carries the risk of over-alkylation, which may necessitate careful control of stoichiometry and reaction conditions to maximize the yield of the desired secondary amine.[7] The choice of a suitable, non-nucleophilic base is critical to prevent side reactions.
Conclusion
The choice between the Eschweiler-Clarke reaction and direct N-alkylation for the synthesis of this compound will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. The Eschweiler-Clarke reaction offers high selectivity and is cost-effective, while direct N-alkylation provides a potentially faster route under milder conditions, albeit with a greater need for optimization to control selectivity. For large-scale production where selectivity is paramount, the Eschweiler-Clarke reaction may be preferred. For smaller-scale laboratory synthesis where reaction time is a key consideration, direct N-alkylation could be a more suitable option, provided that the reaction is carefully monitored to minimize side products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 166943-39-1 [chemicalbook.com]
- 3. N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride [lgcstandards.com]
- 4. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-Methyl-4-nitrophenethylamine hydrochloride and its structurally related compounds, N-methylphenethylamine (NMPEA) and 4-nitrophenethylamine. The objective is to present available experimental data on their interactions with key biological targets, supported by detailed experimental protocols and visualizations of relevant signaling pathways.
Executive Summary
Phenethylamine and its derivatives are a class of compounds with significant neuromodulatory and psychoactive properties, primarily interacting with monoamine neurotransmitter systems.[1] This guide focuses on a comparative analysis of this compound, N-methylphenethylamine (NMPEA), and 4-nitrophenethylamine. While substantial data exists for the biological activity of NMPEA as an agonist of the human trace amine-associated receptor 1 (hTAAR1), there is a notable lack of direct, quantitative biological activity data in publicly accessible literature for this compound and 4-nitrophenethylamine. This compound is predominantly cited as a chemical intermediate in the synthesis of small molecule inhibitors of CDC25 phosphatases, a family of enzymes involved in cell cycle regulation.[2][3] Information regarding the intrinsic biological activity of 4-nitrophenethylamine is similarly scarce.
This guide will present the available quantitative data for NMPEA, detail the experimental methodologies for assessing activity at hTAAR1 and CDC25 phosphatases, and provide visualizations of the associated signaling pathways and experimental workflows. The absence of data for this compound and 4-nitrophenethylamine will be clearly noted, highlighting a significant gap in the current understanding of their pharmacology.
Comparative Biological Activity Data
The available quantitative data primarily pertains to the agonist activity of N-methylphenethylamine (NMPEA) and the parent compound, phenethylamine, at the human trace amine-associated receptor 1 (hTAAR1).
| Compound | Target | Assay Type | EC50 (µM) | Emax (%) | Reference |
| N-methylphenethylamine (NMPEA) | hTAAR1 | cAMP Accumulation | - | - | No specific EC50 value found in the provided results. |
| β-methylphenethylamine | hTAAR1 | cAMP Accumulation | 2.1 | 77 | [4] |
| Phenethylamine | hTAAR1 | cAMP Accumulation | 8.8 | 97 | [4] |
| This compound | - | - | No data available | No data available | - |
| 4-nitrophenethylamine | - | - | No data available | No data available | - |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Emax is the maximal response that can be produced by the drug.
Experimental Protocols
Human Trace Amine-Associated Receptor 1 (hTAAR1) Activation Assay
Principle: This assay measures the ability of a compound to activate hTAAR1, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha-subunit to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[5][6][7] The accumulation of cAMP is a direct measure of receptor activation.
Methodology: cAMP Accumulation Assay [5][6][7]
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human TAAR1 receptor are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics).
-
Cell Plating: Cells are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.
-
Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium or a stimulation buffer (e.g., Hank's Balanced Salt Solution).
-
A phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) is often added to prevent the degradation of cAMP and enhance the signal.
-
Varying concentrations of the test compounds (e.g., N-methylphenethylamine) are added to the wells. A known hTAAR1 agonist, such as phenethylamine, is used as a positive control.
-
The plates are incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, the cells are lysed using a lysis buffer provided with a commercial cAMP assay kit.
-
The intracellular cAMP levels are then quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or a fluorescence-based method. In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The signal from each well is used to determine the concentration of cAMP.
-
Concentration-response curves are plotted, and EC50 and Emax values are calculated using non-linear regression analysis.
-
CDC25B Phosphatase Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of CDC25B phosphatase. CDC25B is a dual-specificity phosphatase that plays a crucial role in cell cycle progression by dephosphorylating and activating cyclin-dependent kinases (CDKs).[2][3] The assay measures the dephosphorylation of a substrate by the enzyme in the presence and absence of the test compound.
Methodology: In Vitro Phosphatase Assay using a Fluorogenic Substrate [8]
-
Reagents and Materials:
-
Recombinant human CDC25B enzyme.
-
A fluorogenic phosphatase substrate, such as O-methylfluorescein phosphate (OMFP). OMFP is non-fluorescent until it is dephosphorylated to the highly fluorescent O-methylfluorescein (OMF).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM TCEP).
-
Test compound (e.g., a derivative synthesized using this compound).
-
A known CDC25B inhibitor as a positive control.
-
96-well microplates.
-
A fluorescence plate reader.
-
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations in the assay buffer.
-
Recombinant CDC25B enzyme is added to the wells of the microplate containing the test compound or vehicle control.
-
The plate is pre-incubated for a specific time (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of the OMFP substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths for OMF.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Human Trace Amine-Associated Receptor 1 (hTAAR1) Signaling Pathway
Activation of hTAAR1 by an agonist like N-methylphenethylamine initiates a signaling cascade that primarily involves the Gs protein, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. med.fsu.edu [med.fsu.edu]
Safety Operating Guide
Navigating the Safe Disposal of N-Methyl-4-nitrophenethylamine Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Methyl-4-nitrophenethylamine hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes an N95 dust mask, eye shields, and gloves. Always work in a well-ventilated area, such as a chemical fume hood, to avoid the dispersion of dust.[1][2] In case of accidental contact, wash hands and face thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration.[1][3] However, the specific steps and considerations are crucial for ensuring safety and compliance.
-
Assess the Waste: Determine if the waste is pure this compound or if it is mixed with other solvents or materials. This will influence the disposal route.
-
For Small Quantities:
-
You may be able to dissolve or mix the material with a combustible solvent.[1]
-
This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1][3] This ensures the complete destruction of the compound and the safe neutralization of any harmful combustion byproducts.
-
-
For Large Quantities or When Incineration is Not an Option:
-
Disposal of Contaminated Containers:
Important Considerations:
-
This product should not be allowed to enter the environment, drains, waterways, or the soil.[1][3]
-
Always observe all federal, state, and local regulations when disposing of this substance.[1]
Quantitative Data
No specific quantitative data, such as concentration thresholds for different disposal methods, were available in the provided search results. Disposal procedures should be followed as outlined, with an emphasis on preventing environmental release regardless of the quantity.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Comprehensive Safety and Handling Guide for N-Methyl-4-nitrophenethylamine hydrochloride
This document provides essential safety protocols, operational procedures, and disposal plans for handling N-Methyl-4-nitrophenethylamine hydrochloride (CAS No: 166943-39-1). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. The primary known hazard is its potential to cause an allergic skin reaction.[1]
| Hazard Classification | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[1] |
| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | Causes serious eye irritation.[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Requirements are based on established safety standards and the chemical's hazard profile.
| Protection Type | Specification | Standards / Notes |
| Eye & Face Protection | Chemical safety goggles or face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing. | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[4] |
| Respiratory Protection | Nuisance Exposure: N95 (US) or P1 (EU EN 143) particle respirator.[4][5] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
| Higher-Level Protection: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] | Required if dust formation is significant or ventilation is inadequate. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for safety.
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Ensure that an eyewash station and safety shower are in close proximity and are readily accessible.[6]
-
Keep the chemical away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[2][3]
-
-
Donning PPE:
-
Put on a lab coat, followed by respiratory protection.
-
Don chemical safety goggles or a face shield.
-
Wash and dry hands, then don chemical-resistant gloves. Ensure gloves cover the cuffs of the lab coat.
-
-
Chemical Handling:
-
Storage:
Safe Handling Workflow Diagram
References
- 1. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. N-甲基-4-硝基苯乙胺 盐酸盐 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Cas 166943-39-1,this compound | lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
